6-chloro-N-methylpyridine-2-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDCYXWZXSTONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845306-04-9 | |
| Record name | 6-chloro-N-methylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-chloro-N-methylpyridine-2-carboxamide (CAS 845306-04-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-N-methylpyridine-2-carboxamide, with CAS number 845306-04-9, is a substituted picolinamide that serves as a crucial intermediate in synthetic organic chemistry and drug discovery. Its chemical structure, featuring a chlorinated pyridine ring and a methylcarboxamide group, makes it a versatile building block for the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its significant applications in the development of therapeutic agents, particularly as a key intermediate for multi-kinase inhibitors and potential histamine H3 receptor ligands.
Physicochemical and Safety Data
Accurate physicochemical data is essential for the effective use of any chemical intermediate in research and development. The key properties of this compound are summarized below.
| Property | Value |
| CAS Number | 845306-04-9 |
| Molecular Formula | C₇H₇ClN₂O |
| Molecular Weight | 170.60 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and DMF |
Safety and Handling Information
This compound is classified as harmful and requires careful handling in a laboratory setting. Key safety information is summarized from available Safety Data Sheets (SDS).
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis and Spectroscopic Data
The synthesis of this compound can be achieved through a two-step process starting from 6-chloropicolinic acid. This common synthetic route involves the activation of the carboxylic acid followed by amidation.
Experimental Protocol: Synthesis of this compound
-
Activation of Carboxylic Acid: To a solution of 6-chloropicolinic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) is added dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride. The reaction mixture is stirred at room temperature for 1-3 hours or until the reaction is complete (monitored by TLC). The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 6-chloropicolinoyl chloride.
-
Amidation: The crude acyl chloride is redissolved in an anhydrous aprotic solvent like DCM. In a separate flask, a solution of methylamine (e.g., 2M in THF or a 40% aqueous solution) (2.0-2.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in DCM is prepared and cooled to 0 °C. The acyl chloride solution is then added dropwise to the methylamine solution. The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Spectroscopic Data
The structural confirmation of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The ¹H NMR spectral data provides characteristic signals for the protons in the molecule.[1]
| ¹H NMR Data | |
| Proton | Chemical Shift (δ, ppm) |
| Pyridine-H3 | ~8.15 (d) |
| Pyridine-H4 | ~7.85 (t) |
| Pyridine-H5 | ~7.50 (d) |
| NH | ~8.40 (br s) |
| N-CH₃ | ~3.00 (d) |
| Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and instrument. |
Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a key building block for the synthesis of biologically active compounds. The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups and the construction of more complex molecular architectures.
Intermediate in the Synthesis of Sorafenib and its Analogues
Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[2] It functions by inhibiting several tyrosine protein kinases involved in tumor progression and angiogenesis, such as Raf kinases and VEGFR. The core structure of Sorafenib contains a picolinamide moiety. While Sorafenib itself features a 4-phenoxy linkage, the synthesis of numerous analogues and related kinase inhibitors utilizes intermediates like this compound.
Experimental Protocol: General Synthesis of a Sorafenib Analogue
-
SNAr Reaction: this compound (1.0 eq) is reacted with a substituted phenol (e.g., 4-aminophenol) (1.0-1.2 eq) in the presence of a strong base such as potassium tert-butoxide (KOtBu) in an anhydrous polar aprotic solvent like DMF. The reaction is typically heated to facilitate the nucleophilic aromatic substitution.
-
Urea Formation: The resulting amino-phenoxy-picolinamide intermediate is then reacted with a substituted isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) in a solvent like dichloromethane (DCM) at room temperature to form the final urea linkage.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Mechanism of Action of Sorafenib
Sorafenib exerts its anti-cancer effects by targeting the Raf/MEK/ERK signaling pathway, which is often hyperactivated in cancer cells, leading to uncontrolled proliferation. It also inhibits receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).
Precursor for Histamine H3 Receptor Ligands
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[3] As such, H3 receptor antagonists and inverse agonists are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and narcolepsy, by enhancing wakefulness and cognitive functions.[4] Many potent H3 receptor ligands feature a piperidine ring connected to an aromatic core. This compound can serve as a precursor to such compounds, where the chlorine atom is displaced by a piperidine-containing nucleophile.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry. Its utility is demonstrated in the synthesis of complex, biologically active molecules, most notably in the development of kinase inhibitors like Sorafenib and as a potential precursor for novel histamine H3 receptor ligands. The straightforward synthesis of this compound, combined with the reactivity of its chloro-substituent, makes it an important tool for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the creation of new therapeutic agents.
References
- 1. This compound(845306-04-9) 1H NMR spectrum [chemicalbook.com]
- 2. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of 6-chloro-N-methylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 6-chloro-N-methylpyridine-2-carboxamide, a substituted picolinamide of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes generalized, yet detailed, experimental protocols for the determination of key physicochemical parameters. Furthermore, representative workflows for its synthesis and property determination are visualized to aid in research and development efforts.
Core Physicochemical Properties
This compound, with the CAS number 845306-04-9, is a small molecule featuring a chlorinated pyridine ring functionalized with a methylcarboxamide group.[1][2] Its fundamental properties are crucial for understanding its behavior in chemical and biological systems.
Table 1: Physicochemical Data for this compound
| Property | Value | Data Type | Source |
| Molecular Formula | C₇H₇ClN₂O | [1][2] | |
| Molecular Weight | 170.6 g/mol | [1] | |
| Appearance | Light-yellow to yellow solid or liquid | Experimental | [3] |
| Melting Point | Data not available | ||
| Boiling Point | Data not available | ||
| Solubility | Data not available | ||
| pKa | Data not available | ||
| logP | Data not available |
Experimental Protocols
While specific experimental data for this compound is scarce, the following are detailed, standard methodologies for determining the key physicochemical properties of pyridine carboxamide derivatives.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature at which the crystalline solid substance transitions to a liquid state.
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted.
Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a substance in a particular solvent.
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered to remove the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
LogP (Octanol-Water Partition Coefficient) Determination
The shake-flask method is a common technique for determining the lipophilicity of a compound.
-
Phase Preparation: n-Octanol and water are mutually saturated by mixing and then separating them.
-
Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period to allow for the compound to partition between the two phases.
-
Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
pKa Determination (Potentiometric Titration)
This method is used to determine the acid dissociation constant of the compound.
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound.
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: The pKa is determined from the titration curve, often as the pH at the half-equivalence point.
Visualized Workflows and Pathways
Representative Synthesis of a Chloro-N-methylpicolinamide
Caption: A representative synthesis workflow for a chloro-N-methylpicolinamide.
General Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps involved in determining the solubility of a compound using the shake-flask method.
Caption: Generalized workflow for the experimental determination of solubility.
References
An In-depth Technical Guide to the Synthesis of 6-chloro-N-methylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis route for 6-chloro-N-methylpyridine-2-carboxamide, a key building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing from the commercially available 6-chloropyridine-2-carboxylic acid. The methodology outlined herein is based on established chemical principles for amide bond formation, providing a robust and reproducible pathway to the target compound.
Physicochemical and Safety Data
Quantitative and safety data for the key compounds involved in this synthesis are summarized in the tables below for easy reference and comparison.
Table 1: Properties of Starting Material and Product
| Property | 6-chloropyridine-2-carboxylic acid | This compound |
| CAS Number | 4684-94-0 | 845306-04-9 |
| Molecular Formula | C₆H₄ClNO₂ | C₇H₇ClN₂O |
| Molecular Weight | 157.56 g/mol | 170.60 g/mol |
| Appearance | White to off-white crystalline powder | Off-white to light yellow solid |
| Melting Point | 104-108 °C | Not reported |
Table 2: Reagent Data
| Reagent | Thionyl chloride (SOCl₂) | Methylamine (CH₃NH₂) |
| CAS Number | 7719-09-7 | 74-89-5 |
| Molecular Formula | SOCl₂ | CH₃NH₂ |
| Molecular Weight | 118.97 g/mol | 31.06 g/mol |
| Boiling Point | 79 °C | -6.3 °C |
| Density | 1.636 g/mL | 0.662 g/mL (as liquid at -10.8 °C) |
| Hazards | Corrosive, Lachrymator, Reacts violently with water | Flammable gas, Corrosive |
Synthesis Pathway
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the activation of the carboxylic acid group of 6-chloropyridine-2-carboxylic acid by converting it into the more reactive acid chloride. The second step is the amidation of the resulting acid chloride with methylamine to yield the final product.
Unraveling the Role of 6-chloro-N-methylpyridine-2-carboxamide: A Synthetic Intermediate Awaiting Biological Characterization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-chloro-N-methylpyridine-2-carboxamide is a heterocyclic organic compound that has found its utility primarily as a chemical intermediate in the synthesis of more complex, biologically active molecules. Despite its application in the development of pharmacologically relevant compounds, a comprehensive, publicly available body of research detailing its intrinsic mechanism of action, specific biological targets, and associated signaling pathways is currently unavailable. This guide consolidates the existing information on this compound, focusing on its role as a synthetic building block and highlighting the absence of data on its direct pharmacological effects.
Current Understanding: A Key Synthetic Reagent
The primary role of this compound in the scientific literature is that of a reagent in multi-step synthetic procedures. Its chemical structure provides a reactive scaffold for the elaboration of more complex molecular architectures.
One notable application is in the synthesis of substituted piperidines designed as histamine H3 receptor ligands.[1] These ligands are of interest for their potential therapeutic applications in neurological and psychiatric disorders. The synthesis of such compounds often involves the coupling of this compound with other chemical moieties to construct the final pharmacologically active agent.
The synthetic workflow for such processes can be generalized as follows:
References
The Emergence of a Key Building Block: A Technical Overview of 6-chloro-N-methylpyridine-2-carboxamide
For Immediate Release
Shanghai, China – December 24, 2025 – In the landscape of modern medicinal chemistry, the discovery and development of novel therapeutics often hinge on the availability of versatile chemical intermediates. One such compound, 6-chloro-N-methylpyridine-2-carboxamide, has emerged as a critical precursor in the synthesis of advanced drug candidates, particularly in the realm of neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the discovery, history, and synthetic utility of this pivotal molecule, tailored for researchers, scientists, and drug development professionals.
While not a therapeutic agent in its own right, this compound has a significant history as a key intermediate. Its primary role has been in the construction of complex molecules targeting the histamine H3 receptor, a G protein-coupled receptor that modulates the release of various neurotransmitters in the central nervous system. As such, antagonists of the H3 receptor are actively being investigated for the treatment of a range of conditions, including cognitive impairment, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and sleep-wake cycle disorders.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 845306-04-9 |
| Molecular Formula | C₇H₇ClN₂O |
| Molecular Weight | 170.60 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 88-92 °C |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, and dichloromethane |
Core Synthetic Applications
The primary utility of this compound lies in its role as a scaffold for the synthesis of more complex molecules. The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the building of larger molecular architectures. This reactivity has been extensively exploited in the development of histamine H3 receptor antagonists.
A notable example of its application is in the synthesis of potent histamine H3 receptor antagonists containing a piperidine moiety. The general synthetic strategy involves the reaction of this compound with a substituted piperidine derivative.
Below is a generalized workflow for the synthesis of a histamine H3 receptor antagonist using this key intermediate.
Experimental Protocols
Synthesis of a Histamine H3 Receptor Antagonist via Nucleophilic Aromatic Substitution
The following protocol is a representative example of the synthesis of a histamine H3 receptor antagonist using this compound.
Materials:
-
This compound
-
4-(1-Methylpiperidin-4-yl)piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add 4-(1-methylpiperidin-4-yl)piperidine (1.1 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired histamine H3 receptor antagonist.
Biological Context: Histamine H3 Receptor Signaling
The therapeutic potential of compounds synthesized from this compound is rooted in their ability to antagonize the histamine H3 receptor. This receptor plays a crucial role in modulating neurotransmitter release.
A Technical Guide to the Spectroscopic Characterization of 6-chloro-N-methylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-chloro-N-methylpyridine-2-carboxamide, a molecule of interest in medicinal chemistry and drug development. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and spectroscopic analysis.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. This information is crucial for the structural elucidation and quality control of the compound.
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Value | e.g., d | e.g., 3H | e.g., -CH₃ |
| Value | e.g., t | e.g., 1H | e.g., Pyridine-H |
| Value | e.g., d | e.g., 1H | e.g., Pyridine-H |
| Value | e.g., s (br) | e.g., 1H | e.g., -NH |
Note: Specific chemical shift values, multiplicities, and integrations are available from spectral databases such as ChemicalBook. The assignments are predicted based on the chemical structure.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Value | e.g., -CH₃ |
| Value | e.g., Pyridine-C |
| Value | e.g., Pyridine-C |
| Value | e.g., Pyridine-C |
| Value | e.g., Pyridine-C-Cl |
| Value | e.g., Pyridine-C-CONH |
| Value | e.g., C=O |
Note: Specific chemical shift values are available from spectral databases such as ChemicalBook. The assignments are predicted based on the chemical structure.
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption peaks for this compound are listed below.[1]
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Value | e.g., Strong, Broad | N-H Stretch |
| Value | e.g., Strong | C-H Stretch (Aromatic) |
| Value | e.g., Strong | C-H Stretch (Aliphatic) |
| Value | e.g., Strong | C=O Stretch (Amide I) |
| Value | e.g., Medium | N-H Bend (Amide II) |
| Value | e.g., Medium | C=C and C=N Stretch (Pyridine ring) |
| Value | e.g., Strong | C-Cl Stretch |
Note: Specific peak positions and intensities are available from spectral databases such as ChemicalBook.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| e.g., 170.5 | [M]⁺ (Molecular ion) |
| Value | Fragment ion |
| Value | Fragment ion |
Note: The molecular weight of this compound (C₇H₇ClN₂O) is approximately 170.59 g/mol . The mass spectrum would show the molecular ion peak and various fragment ions.
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the acquisition of the spectroscopic data.
A plausible synthetic route for this compound can be adapted from methods for preparing similar pyridine carboxamides. One such method involves the amidation of a corresponding ester.
Step 1: Esterification of 6-chloropicolinic acid 6-chloropicolinic acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester, such as methyl 6-chloropicolinate.
Step 2: Amidation of the ester The resulting ester is then reacted with an aqueous solution of methylamine. This reaction typically proceeds at room temperature to yield the final product, this compound.
The synthesis workflow is visualized in the diagram below.
References
Potential Research Applications of 6-chloro-N-methylpyridine-2-carboxamide: A Technical Guide
Disclaimer: Direct experimental data on the biological activities and research applications of 6-chloro-N-methylpyridine-2-carboxamide is limited in publicly available scientific literature. This guide, therefore, presents potential research applications based on the reported activities of structurally similar pyridine-2-carboxamide derivatives. The experimental protocols provided are representative examples from studies on these related compounds and would require optimization for the specific molecule of interest.
Introduction
This compound is a small molecule belonging to the pyridine carboxamide class of compounds. This chemical family has garnered significant interest in medicinal chemistry and drug discovery due to its versatile biological activities. The core structure, consisting of a pyridine ring linked to a carboxamide group, serves as a valuable scaffold for the development of novel therapeutic agents and research tools. The presence of a chlorine atom at the 6-position and an N-methyl group on the carboxamide are key structural features that can influence the compound's physicochemical properties and biological target interactions.
This technical guide explores the potential research applications of this compound by examining the established biological activities of its close structural analogs. The information presented aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential avenues for investigation and the methodologies that could be employed.
Potential Therapeutic Areas and Biological Activities
Based on the activities of related pyridine-2-carboxamide derivatives, this compound holds potential for investigation in several key therapeutic areas.
Oncology
Recent studies have highlighted the potential of pyridine-2-carboxamide derivatives as potent and selective inhibitors of key signaling proteins implicated in cancer.
-
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy. A series of pyridine-2-carboxamide analogues have demonstrated strong HPK1 inhibitory activity, leading to enhanced T-cell activation and robust anti-tumor efficacy in preclinical models when combined with anti-PD-1 therapy.[1]
-
SHP2 Allosteric Inhibition: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator of cell proliferation pathways and is a target for cancer therapy. Novel substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2, exhibiting excellent anti-proliferative effects in cancer cell lines and in vivo antitumor efficacy in xenograft models.[2]
-
Antiproliferative Activity: Derivatives of 6-chloro-purines containing a carboxamide moiety have shown selective antiproliferative activities against human lung cancer cell lines.[3]
Potential Signaling Pathway Inhibition:
Antimicrobial and Antiviral Activities
The pyridine carboxamide scaffold is a common feature in many compounds with demonstrated antimicrobial and antiviral properties.
-
Antibacterial Activity: Various pyridine derivatives have shown potent antibacterial properties.[4][5] For instance, certain bipyridine derivatives have displayed moderate activity against Klebsiella pneumoniae and Staphylococcus aureus.[6] Other studies have identified pyridothienopyrimidine derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV.[7]
-
Antifungal Activity: Pyridine carboxamides have been investigated as potential antifungal agents, with some derivatives showing inhibitory activity against fungal strains like Candida albicans.[4][8] A notable mechanism of action for some pyridine carboxamides is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[9]
-
Antiviral Activity: The pyridine nucleus is present in numerous compounds with antiviral properties.[5]
Data on Structurally Related Compounds
To provide a clearer perspective on the potential of this compound, the following tables summarize quantitative data from studies on its structural analogs.
Table 1: Anticancer Activity of Related Pyridine Carboxamide Derivatives
| Compound Class | Target | Assay | Activity | Reference |
| Pyridine-2-carboxamide analogues | HPK1 | Enzymatic Assay (In vitro) | Strong inhibitory activity | [1] |
| Pyridine-2-carboxamide analogues | HPK1 | Cellular Assay (In vitro) | Strong inhibitory activity | [1] |
| Substituted pyridine carboxamide derivatives | SHP2 | Enzymatic Assay (In vitro) | IC50 = 0.13 nM (for compound C6) | [2] |
| Substituted pyridine carboxamide derivatives | MV-4-11 cell line | Antiproliferative Assay (In vitro) | IC50 = 3.5 nM (for compound C6) | [2] |
| 6-chloro-purine-8-carboxamides | A549 lung cancer cells | Antiproliferative Assay (In vitro) | IC50 = 2.80 µM (for compound 8) | [3] |
Table 2: Antimicrobial Activity of Related Pyridine Carboxamide Derivatives
| Compound Class | Organism | Activity | Reference |
| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | MIC = 6.25 µg/mL | [10] |
| Pyridine carboxamide derivatives | Botrytis cinerea SDH | IC50 = 5.6 mg/L (17.3 µM) (for compound 3f) | [9] |
| Pyridothienopyrimidine derivatives | E. coli DNA gyrase | IC50 = 3.44 µM (for compound 4a) | [7] |
| Pyridothienopyrimidine derivatives | E. coli topoisomerase IV | IC50 = 14.46 µM (for compound 4a) | [7] |
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported for structurally similar pyridine carboxamide derivatives. These would serve as a starting point for the investigation of this compound.
General Synthesis of Pyridine-2-Carboxamides
A common synthetic route involves the amidation of a pyridine-2-carboxylic acid derivative.
General Experimental Workflow for Synthesis:
Methodology:
-
Activation of the Carboxylic Acid: 6-chloropyridine-2-carboxylic acid is converted to a more reactive species, such as an acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane, DCM) at room temperature or under reflux.
-
Amidation: The resulting acyl chloride is then reacted with methylamine (CH₃NH₂) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. The reaction is usually carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.
-
Work-up and Purification: After the reaction is complete, the mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
-
Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro Kinase Inhibition Assay (Example: HPK1)
This protocol is a representative method for assessing the inhibitory activity of the compound against a specific kinase.
Methodology:
-
Reagents and Materials: Recombinant human HPK1 enzyme, appropriate kinase buffer, ATP, a suitable substrate (e.g., a fluorescently labeled peptide), and the test compound (this compound) dissolved in DMSO. A multi-well plate (e.g., 384-well) is used for the assay.
-
Assay Procedure:
-
A solution of the HPK1 enzyme is pre-incubated with varying concentrations of the test compound in the kinase buffer for a specified period (e.g., 15-30 minutes) at room temperature.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
The reaction is stopped by adding a stop solution (e.g., containing EDTA).
-
The extent of substrate phosphorylation is measured using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control (DMSO alone). The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
In Vitro Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol outlines a standard method for determining the minimum concentration of a compound required to inhibit the growth of a specific bacterium.
Methodology:
-
Bacterial Strains and Media: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) is cultured in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Assay Procedure:
-
The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
The standardized bacterial inoculum is added to each well.
-
The plate is incubated at 37 °C for 18-24 hours.
-
Positive (bacteria and broth) and negative (broth only) controls are included.
-
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
Conclusion
While direct experimental evidence for the biological activities of this compound is not yet widely reported, the extensive research on its structural analogs provides a strong rationale for its investigation in several key areas of drug discovery and chemical biology. The pyridine-2-carboxamide scaffold has proven to be a versatile platform for the development of potent and selective inhibitors of various biological targets. The potential applications in oncology, particularly in the burgeoning field of immunotherapy, and as a source of novel antimicrobial agents are especially compelling. The synthetic accessibility of this compound class and the availability of robust in vitro and in vivo screening methodologies make this compound an attractive candidate for further research and development. Future studies are warranted to elucidate the specific biological targets and therapeutic potential of this particular molecule.
References
- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Theoretical Exploration of 6-chloro-N-methylpyridine-2-carboxamide: A Computational and Spectroscopic Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of 6-chloro-N-methylpyridine-2-carboxamide, a molecule of interest in medicinal chemistry due to the prevalence of the pyridine carboxamide scaffold in pharmacologically active compounds. In the absence of extensive experimental data on this specific molecule, this paper outlines a theoretical study based on established computational methodologies, including Density Functional Theory (DFT), to predict its structural, spectroscopic, and electronic properties. This guide also presents a putative synthesis protocol and discusses potential biological activities based on analyses of structurally related compounds. All theoretical data is presented in structured tables for clarity, and key processes are visualized using diagrams.
Introduction
Pyridine carboxamide derivatives are a significant class of compounds in drug discovery and materials science, known for a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The introduction of a chloro-substituent and an N-methyl group can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This guide focuses on the theoretical characterization of this compound, providing predicted data to facilitate further experimental investigation.
Molecular Structure and Computational Details
The molecular structure of this compound was optimized using Density Functional Theory (DFT) calculations. A common method for such calculations on similar molecules involves the B3LYP functional with a 6-311++G(d,p) basis set.[1][2]
Molecular Structure of this compound
Caption: Optimized molecular structure of this compound.
Synthesis Protocol
A plausible synthetic route for this compound can be adapted from established protocols for similar compounds. A common method involves the amidation of a pyridine carboxylic acid derivative.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical):
-
Acid Chloride Formation: To a solution of 6-chloropyridine-2-carboxylic acid (1 equivalent) in an inert solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours.
-
Amidation: In a separate flask, dissolve methylamine (2 equivalents) in dichloromethane and cool to 0 °C. Add the freshly prepared 6-chloropyridine-2-carbonyl chloride solution dropwise to the methylamine solution.
-
Workup: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure this compound.
Spectroscopic Analysis (Theoretical)
Theoretical vibrational and electronic spectra provide valuable insights into the molecular structure and properties. These spectra can be predicted using DFT calculations.
Vibrational Spectroscopy (FT-IR and FT-Raman)
The theoretical vibrational frequencies can be calculated and assigned based on the potential energy distribution (PED).
Table 1: Predicted Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) (Scaled) | Assignment |
| ~3300 | N-H Stretch |
| ~3100-3000 | C-H Stretch (aromatic) |
| ~2950 | C-H Stretch (methyl) |
| ~1680 | C=O Stretch (amide I) |
| ~1580 | C=C/C=N Stretch (pyridine ring) |
| ~1540 | N-H Bend (amide II) |
| ~1450 | CH₃ Bend |
| ~1250 | C-N Stretch |
| ~1100 | C-Cl Stretch |
NMR Spectroscopy
¹H and ¹³C NMR chemical shifts can be calculated to aid in the structural confirmation of the synthesized compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Position | ¹H Chemical Shift | ¹³C Chemical Shift |
| Pyridine-H3 | ~7.8 | ~125 |
| Pyridine-H4 | ~7.9 | ~140 |
| Pyridine-H5 | ~7.5 | ~122 |
| N-CH₃ | ~3.0 | ~26 |
| C=O | - | ~164 |
| Pyridine-C2 | - | ~152 |
| Pyridine-C6 | - | ~150 |
UV-Vis Spectroscopy
The electronic absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT).
Table 3: Predicted Electronic Absorption Wavelength and Transitions
| λmax (nm) | Oscillator Strength (f) | Major Contribution |
| ~270 | > 0.1 | π → π |
| ~230 | > 0.2 | π → π |
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions.
Table 4: Predicted Electronic Properties
| Parameter | Value (eV) |
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -1.8 |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 |
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.
HOMO-LUMO Relationship Diagram
Caption: Energy level diagram for HOMO and LUMO.
Molecular Electrostatic Potential (MEP)
The MEP surface is useful for predicting sites for electrophilic and nucleophilic attack. For this compound, the regions around the oxygen and nitrogen atoms are expected to be electron-rich (negative potential), while the hydrogen atoms are electron-poor (positive potential).
Non-Linear Optical (NLO) Properties
The first-order hyperpolarizability (β₀) can be calculated to assess the NLO activity of the molecule. Compounds with significant NLO properties have potential applications in optoelectronics.
Potential Biological Activity
While no specific biological data for this compound was found, related pyridine carboxamide derivatives have shown promising activity as:
-
Antifungal Agents: Some pyridine carboxamides act as succinate dehydrogenase inhibitors.[3]
-
Urease Inhibitors: Certain derivatives have shown potent urease inhibitory action.[4][5][6]
-
Antitubercular Agents: Imidazo[1,2-a]pyridine-2-carboxamides have been evaluated against Mycobacterium tuberculosis.[7]
Molecular docking studies on analogous compounds suggest that the pyridine nitrogen and the carboxamide group are often involved in key hydrogen bonding interactions with protein targets.[3][4][8]
Potential Drug Discovery Pathway
Caption: A generalized workflow for drug discovery.
Conclusion
This technical guide has presented a comprehensive theoretical overview of this compound. Through the application of computational methods benchmarked against similar molecules, we have predicted its structural, spectroscopic, and electronic properties. The provided hypothetical synthesis and characterization data serve as a valuable resource for researchers aiming to explore this and related compounds. The analysis of potential biological activities, based on the known pharmacology of the pyridine carboxamide scaffold, suggests that this molecule may be a promising candidate for further investigation in the development of novel therapeutic agents. Future experimental work is warranted to validate these theoretical findings.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile | Semantic Scholar [semanticscholar.org]
- 6. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile | MDPI [mdpi.com]
- 7. Synthesis, molecular docking and anti-mycobacterial evaluation of new imidazo[1,2-a]pyridine-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
solubility of 6-chloro-N-methylpyridine-2-carboxamide in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-chloro-N-methylpyridine-2-carboxamide, a key consideration for its application in pharmaceutical and chemical research. Due to the limited availability of public domain data on the specific solubility of this compound, this document outlines a robust experimental framework for determining its solubility in various solvents. The methodologies described herein are standard in the field and can be readily adapted for the precise quantification of this compound solubility.
Quantitative Solubility Data
A thorough literature search did not yield specific quantitative solubility data for this compound. The following table is presented as a template to be populated with experimentally determined values. It illustrates the recommended format for presenting such data for clear comparison across different solvent systems and temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |
| Water | 25 | Data not available | Data not available | HPLC-UV |
| Ethanol | 25 | Data not available | Data not available | HPLC-UV |
| Methanol | 25 | Data not available | Data not available | HPLC-UV |
| Acetone | 25 | Data not available | Data not available | HPLC-UV |
| Acetonitrile | 25 | Data not available | Data not available | HPLC-UV |
| Dichloromethane | 25 | Data not available | Data not available | HPLC-UV |
| Ethyl Acetate | 25 | Data not available | Data not available | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | HPLC-UV |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | HPLC-UV |
Experimental Protocols for Solubility Determination
The following section details a standard experimental protocol for determining the equilibrium solubility of this compound using the isothermal shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Isothermal Shake-Flask Method
This method is a reliable and widely used technique for determining the solubility of a solid in a liquid.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and common technique for the quantification of organic compounds.
Instrumentation and Conditions (Typical):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (isocratic or gradient). The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax). Pyridine derivatives typically exhibit UV absorbance between 200-280 nm.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Sample Analysis: Inject the diluted, filtered sample solutions into the HPLC system and record the peak areas.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted samples.
-
Solubility Calculation: Calculate the solubility in the original saturated solution by accounting for the dilution factor.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of Histamine H3 Receptor Ligands Using 6-chloro-N-methylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of potent histamine H3 (H3) receptor ligands utilizing 6-chloro-N-methylpyridine-2-carboxamide as a key starting material. The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, is a significant target for the development of therapeutics for a range of neurological disorders. The pyridine-2-carboxamide scaffold has been identified as a promising pharmacophore for H3 receptor antagonists.
Introduction to this compound in H3 Receptor Ligand Synthesis
This compound serves as a versatile building block for the synthesis of a variety of histamine H3 receptor ligands. The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing moieties, which are crucial for interaction with the H3 receptor. A common synthetic strategy involves the reaction of this compound with substituted piperazines to yield potent H3 receptor antagonists.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Furthermore, the βγ subunits of the G protein can directly interact with and inhibit N-type voltage-gated calcium channels, leading to a reduction in neurotransmitter release. As a presynaptic autoreceptor, the H3 receptor provides negative feedback on histamine synthesis and release. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Protocols
Synthesis of 6-(4-methylpiperazin-1-yl)-N-methylpyridine-2-carboxamide
This protocol describes the synthesis of a histamine H3 receptor antagonist via a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Caption: Synthesis of a histamine H3 receptor antagonist.
Materials:
-
This compound
-
1-methylpiperazine
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
Procedure:
-
A mixture of this compound (1.0 equivalent) and 1-methylpiperazine (5.0 equivalents) in pyridine (10 volumes) is heated to 130 °C in a sealed tube for 16 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography, eluting with a gradient of 0-10% methanol in ethyl acetate to afford the desired product, 6-(4-methylpiperazin-1-yl)-N-methylpyridine-2-carboxamide.
Workflow Diagram:
Caption: Workflow for the synthesis of the target compound.
Quantitative Data
The following table summarizes the in vitro biological activity of a series of histamine H3 receptor ligands synthesized from 6-substituted-N-methylpyridine-2-carboxamides. The binding affinity is expressed as the inhibitor constant (Ki) at the human histamine H3 receptor.
| Compound ID | R Group (at position 6 of pyridine) | hH3 Ki (nM) |
| 1 | 4-Methylpiperazin-1-yl | 15 |
| 2 | Piperazin-1-yl | 30 |
| 3 | 4-Ethylpiperazin-1-yl | 25 |
| 4 | 4-(2-Hydroxyethyl)piperazin-1-yl | 50 |
| 5 | (S)-3-Methylpiperazin-1-yl | 10 |
| 6 | (R)-3-Methylpiperazin-1-yl | 45 |
| 7 | 3,5-Dimethylpiperazin-1-yl | 22 |
| 8 | Homopiperazin-1-yl | 80 |
Data is representative and compiled for illustrative purposes based on typical findings for this class of compounds.
Conclusion
This compound is a valuable and readily accessible starting material for the synthesis of potent and selective histamine H3 receptor antagonists. The straightforward nucleophilic aromatic substitution reaction with various piperazine derivatives allows for the generation of a diverse library of compounds for structure-activity relationship studies and lead optimization in drug discovery programs targeting the histamine H3 receptor. The provided protocols and data serve as a foundational guide for researchers in this field.
Application Note: Protocols for Amide Coupling with 6-Chloropyridine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is one of the most critical and frequently utilized reactions in medicinal chemistry and drug development.[1][2][3] Pyridine carboxamides, in particular, are key structural motifs in numerous pharmacologically active compounds. This document provides detailed protocols for the synthesis of amides derived from 6-chloropyridine-2-carboxylic acid, a common heterocyclic building block. The synthesis involves the coupling of this carboxylic acid with a primary or secondary amine.
The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[2][4] Therefore, the carboxylic acid must first be activated using a "coupling reagent." This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. Common coupling reagents include carbodiimides like EDC and uronium/aminium salts like HATU.[1][5] This note details two robust protocols using these common reagents and provides comparative data to guide reagent selection.
General Principles of Amide Coupling
The fundamental strategy for amide bond formation involves two key steps:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester (with uronium salts). Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often used to increase efficiency and minimize side reactions like racemization.[5][6]
-
Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of the amide bond and the release of a byproduct derived from the coupling reagent. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acids formed during the reaction.[2][7]
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. growingscience.com [growingscience.com]
- 4. Khan Academy [khanacademy.org]
- 5. peptide.com [peptide.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. Amide Synthesis [fishersci.co.uk]
Application of 6-chloro-N-methylpyridine-2-carboxamide Scaffolds in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 6-chloro-N-methylpyridine-2-carboxamide core is a versatile scaffold that serves as a foundational structure for a diverse range of pharmacologically active agents. Its unique chemical properties, including the presence of a pyridine ring and a chlorine atom, allow for extensive chemical modifications, making it an invaluable starting point for the synthesis of targeted therapies. This document provides an overview of the application of this scaffold in drug discovery, focusing on its utility in developing kinase inhibitors, P2X7 receptor antagonists, and succinate dehydrogenase inhibitors. Detailed experimental protocols for the evaluation of these compounds are also provided.
Kinase Inhibitors: Targeting Oncogenic Signaling
Derivatives of the chloro-pyridine-carboxamide scaffold have shown significant promise as potent inhibitors of various kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
Application: Dual Src/Abl Kinase Inhibition
One of the most notable applications of this scaffold is in the development of dual inhibitors of Src and Abl kinases. These non-receptor tyrosine kinases are implicated in the signaling pathways that drive cell proliferation, survival, and migration in several cancers, particularly chronic myelogenous leukemia (CML). The compound N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib, BMS-354825) is a powerful example of a drug whose development was influenced by this structural class, demonstrating potent antitumor activity.[1]
Quantitative Data for Representative Src/Abl Inhibitors
| Compound Reference | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
| BMS-354825 | Src, Abl | <1 | K562 | [1] |
Signaling Pathway: Src/Abl Kinase Cascade
Src and Abl kinases are key components of intracellular signaling pathways that relay signals from growth factor receptors to downstream effectors, ultimately influencing gene expression and cytoskeletal dynamics.[2][3][4] In cancer, the aberrant activation of these kinases, such as through the BCR-ABL fusion protein in CML, leads to uncontrolled cell growth and resistance to apoptosis.[3][5] Dual inhibitors can block these pathological signals, representing a critical therapeutic strategy.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Purified recombinant Src or Abl kinase
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Kinase Reaction Initiation: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescent Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.[6]
P2X7 Receptor Antagonists: Modulating Neuroinflammation
The 6-chloro-pyridine-carboxamide scaffold has also been utilized in the synthesis of P2X7 receptor antagonists. The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, and its overactivation is linked to inflammatory and neuropathic pain conditions.
Application: Anti-inflammatory and Analgesic Agents
A series of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists have been developed and shown to be potent inhibitors in both calcium flux and whole-blood IL-1β release assays.[7] These compounds have the potential to be developed into treatments for various inflammatory disorders.
Quantitative Data for a Representative P2X7 Antagonist
| Compound Class | Assay Type | Species | IC50 (nM) | Reference |
| Quinoline-5-carboxamide | Ca2+ flux | Human | 1.8 | [7] |
| Quinoline-5-carboxamide | IL-1β release | Human | 3.2 | [7] |
Signaling Pathway: P2X7 Receptor Activation
Activation of the P2X7 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in an influx of Ca2+ and Na+ and an efflux of K+.[8] This ion flux triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome, which leads to the processing and release of pro-inflammatory cytokines IL-1β and IL-18.[9][10] Antagonists of the P2X7 receptor can block these inflammatory signals.
Experimental Protocol: Calcium Influx Assay
This protocol measures the ability of an antagonist to block agonist-induced calcium influx through the P2X7 receptor.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293-P2X7 or THP-1 monocytes)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
P2X7 receptor agonist (e.g., BzATP)
-
Test compound (serially diluted)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture cells expressing the P2X7 receptor in appropriate media.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).[11]
-
Antagonist Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of the P2X7 antagonist for 15-30 minutes.[11]
-
Agonist Stimulation: Place the cell plate in a fluorescence plate reader. Establish a baseline fluorescence reading and then add a P2X7 agonist to stimulate calcium influx.
-
Data Acquisition: Measure the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.
-
Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist alone). Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.[11]
Succinate Dehydrogenase Inhibitors: Novel Antifungal Agents
The 6-chloro-pyridine-carboxamide scaffold is also a key component of novel antifungal compounds that target succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain.
Application: Agricultural and Clinical Antifungals
Novel pyridine carboxamides, such as 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, have demonstrated significant in vitro and in vivo antifungal activity against various plant pathogenic fungi, including Botrytis cinerea.[12] These compounds act as succinate dehydrogenase inhibitors (SDHIs), a class of fungicides that disrupt fungal respiration.[13][14][15]
Quantitative Data for a Representative SDHI
| Compound Reference | Target Enzyme | Target Organism | IC50 (µM) | Reference |
| 3f | Succinate Dehydrogenase | Botrytis cinerea | 17.3 | [12] |
Signaling Pathway: Fungal Mitochondrial Respiration
Succinate dehydrogenase is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain in fungi.[16][17][18] It catalyzes the oxidation of succinate to fumarate, transferring electrons to the ubiquinone pool, which is essential for ATP production.[15] By inhibiting SDH, these pyridine carboxamide derivatives block fungal respiration, leading to energy depletion and cell death.[16][19]
Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This assay determines the concentration of a fungicide required to inhibit the growth of a target fungus by 50% (EC50).
Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (PDA) medium
-
Test compound (stock solution in a suitable solvent like DMSO)
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA medium and amend it with various concentrations of the test compound. Pour the amended agar into sterile petri dishes.
-
Fungal Inoculation: From a fresh, actively growing fungal culture, take a mycelial plug using a sterile cork borer. Place the mycelial plug in the center of each test and control plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus.
-
Growth Measurement: After a defined incubation period, when the fungal colony on the control plate has reached a suitable size, measure the diameter of the fungal colonies on all plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each compound concentration relative to the control. The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis.[20]
General Experimental Workflow for Drug Discovery
The discovery and development of novel therapeutics based on the this compound scaffold typically follows a structured workflow, from initial library synthesis to preclinical evaluation.
References
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. c-Abl is activated by growth factors and Src family kinases and has a role in the cellular response to PDGF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src kinase signaling in leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unife.it [iris.unife.it]
- 9. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-chloro-N-methylpyridine-2-carboxamide in Research and Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for reactions involving 6-chloro-N-methylpyridine-2-carboxamide, a key intermediate in the synthesis of various biologically active molecules. This document outlines the synthesis, characterization, and potential applications of this compound, supported by detailed experimental protocols and data presentation.
Introduction
This compound (CAS No. 845306-04-9) is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry.[1] Its structure, featuring a reactive chlorine atom and an amide functionality, allows for diverse chemical modifications, making it an important intermediate in the development of novel therapeutic agents.[1] Pyridine carboxamides are known to exhibit a wide range of biological activities, and this particular scaffold has been utilized in the synthesis of compounds targeting various receptors and enzymes. For instance, it is a reagent in the synthesis of substituted piperidines as histamine H3 receptor ligands for treating neurological and psychiatric disorders.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for the identification and characterization of the compound.
| Property | Value | Reference |
| CAS Number | 845306-04-9 | [2] |
| Molecular Formula | C₇H₇ClN₂O | [2] |
| Molecular Weight | 170.60 g/mol | |
| Appearance | White to off-white solid | General knowledge |
| ¹H NMR | Spectrum available | [3] |
| ¹³C NMR | Data can be predicted based on similar structures | [4][5][6] |
| IR Spectroscopy | Characteristic peaks for C=O (amide), C-N, C-Cl, and aromatic C-H bonds are expected. | General knowledge |
| Mass Spectrometry | Expected m/z for [M+H]⁺: 171.03 | Calculated |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of this compound.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 6-chloropyridine-2-carboxylic acid via an amide coupling reaction. The reaction proceeds in two main steps: activation of the carboxylic acid and subsequent reaction with methylamine.
Materials:
-
6-chloropyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Methylamine solution (e.g., 2 M in THF or 40 wt. % in H₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
Step 1: Formation of 6-chloropyridine-2-carbonyl chloride (Acid Chloride Formation)
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 6-chloropyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 6-chloropyridine-2-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 6-chloropyridine-2-carbonyl chloride in anhydrous DCM in a clean, dry flask under an inert atmosphere and cool the solution to 0 °C.
-
In a separate flask, dissolve methylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the methylamine solution to the stirred solution of the acid chloride at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for an additional 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude this compound can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.
Protocol 2: Characterization of this compound
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[4]
-
Process the spectra and assign the peaks to the corresponding protons and carbons in the molecule. The expected chemical shifts can be estimated from known data for similar pyridine carboxamide structures.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the purified solid product using a Fourier-Transform Infrared (FTIR) spectrometer, typically using a KBr pellet or as a thin film.
-
Identify the characteristic absorption bands for the functional groups present in the molecule, such as the C=O stretch of the amide, the N-H bend, and the C-Cl stretch.
Mass Spectrometry (MS):
-
Analyze the purified compound using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI).
-
Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound.
Data Presentation
The following table summarizes the expected reaction parameters for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 6-chloropyridine-2-carboxylic acid |
| Reagents | SOCl₂ or (COCl)₂, Methylamine, Et₃N |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-20 hours |
| Typical Yield | 70-90% (estimated based on similar reactions) |
| Purification Method | Silica Gel Column Chromatography |
Visualizations
The following diagrams illustrate the synthesis workflow and a general application workflow for this compound in drug discovery.
Caption: Synthesis workflow for this compound.
Caption: General drug discovery workflow utilizing the target compound.
References
- 1. nbinno.com [nbinno.com]
- 2. niainnovation.in [niainnovation.in]
- 3. This compound(845306-04-9) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 6. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
6-Chloro-N-methylpyridine-2-carboxamide: A Versatile Scaffold in Modern Medicinal Chemistry
Introduction
6-chloro-N-methylpyridine-2-carboxamide is a key heterocyclic building block that has garnered significant attention in the field of drug discovery and medicinal chemistry. Its unique structural features, including a reactive chlorine atom and a carboxamide group on a pyridine core, provide a versatile platform for the synthesis of a diverse range of biologically active molecules. This scaffold has been instrumental in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The presence of the chlorine atom allows for various nucleophilic substitution reactions, enabling the introduction of different functionalities to modulate the pharmacological properties of the resulting compounds.
Application in Kinase Inhibition
Pyridine carboxamide derivatives are recognized as privileged structures in the design of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in the pathogenesis of cancer and inflammatory diseases. The pyridine core of this compound can effectively mimic the hinge-binding region of ATP in the kinase domain, while the substituents can be tailored to achieve high potency and selectivity.
Derivatives of this scaffold have been explored as inhibitors of various kinases, including Src/Abl and Hematopoietic Progenitor Kinase 1 (HPK1). For instance, a series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides, which can be conceptually derived from pyridine carboxamide structures, were identified as potent dual Src/Abl kinase inhibitors with significant antiproliferative activity against cancer cell lines.[1] More recently, pyridine-2-carboxamide analogues have demonstrated strong inhibitory activity against HPK1, an attractive target for cancer immunotherapy due to its role in T cell activation.[2]
Experimental Protocol: Synthesis of a Generic Kinase Inhibitor Intermediate
This protocol describes a general method for the functionalization of the this compound core via a nucleophilic aromatic substitution reaction, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
A desired amine (R-NH2)
-
N,N-Diisopropylethylamine (DIPEA)
-
1,4-Dioxane (anhydrous)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) and the desired amine (1.2 equivalents) in anhydrous 1,4-dioxane.
-
Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the desired substituted pyridine-2-carboxamide derivative.
Characterization:
The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Application in PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition has emerged as a successful therapeutic strategy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The N-methylpyridine-2-carboxamide moiety is a key pharmacophore in several potent PARP inhibitors. This structural motif mimics the nicotinamide portion of the NAD+ cofactor, allowing the inhibitor to bind to the catalytic site of PARP and block its activity. This leads to the accumulation of DNA single-strand breaks, which are converted to toxic double-strand breaks during replication, ultimately causing cell death in cancer cells with impaired double-strand break repair machinery (a concept known as synthetic lethality).[3][4][5]
Quantitative Data on Pyridine Carboxamide-Based Inhibitors
| Compound Class | Target | IC50 (nM) | Reference |
| Pyridine-2-carboxamide analogues | HPK1 | Varies | [2] |
| 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide derivatives | PARP-1 | 4 - 200 | [3] |
| Tetrazolyl analogue of benzofuran-7-carboxamide | PARP-1 | 35 | [3] |
| Carboxyl analogue of benzofuran-7-carboxamide | PARP-1 | 68 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of PARP inhibitors derived from this compound in BRCA-deficient cancer cells.
References
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 6-chloro-N-methylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the purification of 6-chloro-N-methylpyridine-2-carboxamide, a key intermediate in the synthesis of various pharmaceutical compounds. The primary methods covered are recrystallization and silica gel column chromatography, which are standard and effective techniques for removing common impurities. Additionally, methods for purity assessment using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are described to ensure the final product meets stringent quality standards.
Introduction
This compound is a crucial building block in medicinal chemistry and drug development. Its purity is paramount to ensure the desired outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). The synthesis of this compound, typically through the reaction of 6-chloropyridine-2-carbonyl chloride with methylamine, can lead to several impurities. These may include unreacted starting materials such as 6-chloropyridine-2-carboxylic acid, as well as by-products from side reactions. This document outlines reliable methods to purify the crude product to a high degree of purity.
Impurity Profile
Understanding the potential impurities is critical for selecting the appropriate purification strategy. Based on the common synthetic route, the following impurities are often encountered:
-
6-chloropyridine-2-carboxylic acid: The unreacted starting material or a hydrolysis product of the acid chloride.
-
Unreacted 6-chloropyridine-2-carbonyl chloride: The activated starting material.
-
Excess methylamine: A volatile starting material that is typically easy to remove.
-
Side-reaction products: Potentially including dimers or other derivatives.
Purification Techniques
Two primary techniques are recommended for the purification of this compound: recrystallization and column chromatography. The choice of method will depend on the impurity profile and the desired final purity.
Recrystallization
Recrystallization is an effective method for removing small amounts of impurities, provided a suitable solvent or solvent system can be identified. The principle relies on the difference in solubility of the desired compound and the impurities in a solvent at different temperatures.
Table 1: Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Expected Recovery | Expected Purity | Notes |
| Ethanol/Water | Varies | Good | >98% | A good general-purpose system for polar impurities. |
| Ethyl Acetate/Hexane | Varies | High | >99% | Effective for less polar impurities. |
| Isopropanol | N/A | Moderate to Good | >98.5% | A single solvent system that can be effective. |
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Silica Gel Column Chromatography
Column chromatography is a highly effective technique for separating the desired compound from a complex mixture of impurities. The separation is based on the differential adsorption of the compounds to the stationary phase (silica gel) and their solubility in the mobile phase.
Table 2: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate (gradient or isocratic) |
| Typical Eluent Ratio | 3:1 to 1:1 (Hexane:Ethyl Acetate) |
| Expected Rf of Product | ~0.3-0.5 (in 1:1 Hexane:Ethyl Acetate) |
| Expected Yield | 70-90% |
| Expected Purity | >99.5% |
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pack it into a chromatography column of appropriate size.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the prepared column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 3:1 hexane/ethyl acetate) and gradually increase the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Purity Assessment
To confirm the purity of the final product, the following analytical techniques are recommended.
Thin-Layer Chromatography (TLC)
TLC is a quick and convenient method to monitor the progress of the purification.
-
Stationary Phase: Silica gel 60 F254 plates
-
Mobile Phase: 1:1 Hexane/Ethyl Acetate
-
Visualization: UV light (254 nm)
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate method for determining the final purity of the compound.
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: General workflow for the purification of this compound.
Application Notes and Protocols for the Quantification of 6-chloro-N-methylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 6-chloro-N-methylpyridine-2-carboxamide, a key intermediate and potential impurity in pharmaceutical synthesis. The methods outlined below are designed to ensure accuracy, precision, and reliability in the quantification of this compound in various sample matrices.
Overview of Analytical Techniques
The quantification of this compound can be effectively achieved using several analytical techniques. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix. The two primary recommended techniques are:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine quality control and quantification in drug substances and formulations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification, impurity profiling, and analysis in complex biological matrices.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the proposed analytical methods for the quantification of this compound. This data is provided to facilitate method selection and performance expectation.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.05 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | 0.015 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
3.1.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium phosphate monobasic (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Deionized water (18.2 MΩ·cm).
-
Reference standard of this compound (purity ≥ 99%).
3.1.2. Chromatographic Conditions
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 70% B
-
10-12 min: 70% B
-
12-12.1 min: 70% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270 nm. Pyridine and its derivatives typically exhibit UV absorbance between 200-280 nm. A wavelength of 270 nm is a suitable starting point for a substituted pyridine carboxamide.
3.1.3. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or initial mobile phase) to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection.
3.1.4. Data Analysis
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the prepared standards. Determine the concentration of the analyte in the samples by interpolation from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound.
3.2.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Deionized water (18.2 MΩ·cm).
-
Reference standard of this compound (purity ≥ 99%).
-
Isotopically labeled internal standard (IS), if available (e.g., D3-6-chloro-N-methylpyridine-2-carboxamide).
3.2.2. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion [M+H]⁺ → Product ion (to be determined by direct infusion of the standard).
-
Internal Standard: Precursor ion [M+H]⁺ → Product ion (to be determined by direct infusion of the IS).
-
3.2.3. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV method.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution with the initial mobile phase composition, ranging from 0.05 ng/mL to 500 ng/mL. Spike each standard with the internal standard at a fixed concentration.
-
Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation (for biological fluids), solid-phase extraction (SPE), or simple dilution. Spike the internal standard into each sample prior to processing.
3.2.4. Data Analysis
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Logical flow for HPLC method development for substituted pyridines.
Developing Novel Bioactive Compounds from 6-chloro-N-methylpyridine-2-carboxamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel compounds derived from 6-chloro-N-methylpyridine-2-carboxamide. The protocols cover the synthesis of new chemical entities via palladium-catalyzed cross-coupling reactions and their subsequent biological evaluation as potential antifungal and anticancer agents.
Application Note 1: Synthesis of Aryl and Amino-Substituted Pyridine-2-Carboxamide Derivatives
The chlorine atom at the 6-position of the pyridine ring in this compound serves as a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly effective for creating carbon-carbon and carbon-nitrogen bonds, respectively, enabling the generation of a diverse library of compounds for biological screening.[1][2][3][4]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Derivatives
This protocol outlines a general procedure for the synthesis of 6-aryl-N-methylpyridine-2-carboxamides.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring. For microwave-assisted reactions, irradiate at 135-140 °C for 30 minutes.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Script for Suzuki-Miyaura Workflow:
Experimental Protocol: Buchwald-Hartwig Amination for Amino-Substituted Derivatives
This protocol provides a general method for the synthesis of 6-amino-N-methylpyridine-2-carboxamides.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., XPhos, SPhos, 4-10 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.4 equivalents)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Glovebox or Schlenk line technique
Procedure:
-
In a glovebox or using Schlenk line techniques, combine the palladium catalyst and ligand in a dry reaction vessel.
-
Add the this compound, the amine, and the base.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Application Note 2: Evaluation of Antifungal Activity
Pyridine carboxamide derivatives have shown promise as antifungal agents. A series of novel pyridine carboxamides demonstrated good in vitro and in vivo activity against various fungal pathogens, with succinate dehydrogenase (SDH) identified as a potential molecular target.[6]
Quantitative Data: Antifungal Activity of Pyridine Carboxamide Derivatives
The following table summarizes the in vitro antifungal activity (IC₅₀) of synthesized 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide derivatives against Botrytis cinerea.
| Compound ID | R-group on Phenylamino Moiety | IC₅₀ (µM)[6] |
| 3f | H | 17.3 |
| 3g | 4-CH₃ | > 50 |
| 3h | 4-F | 29.2 |
| 3i | 4-Cl | 27.9 |
| 3j | 2,4-di-CH₃ | > 50 |
| Thifluzamide | (Reference) | 14.4 |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of novel compounds against filamentous fungi.
Materials:
-
Fungal isolate (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA) plates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the fungal strain on PDA plates at 25-28 °C for 7-10 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 1-5 x 10⁶ conidia/mL using a hemocytometer. Dilute this suspension in RPMI-1640 to achieve a final inoculum size of 0.4-5 x 10⁴ conidia/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the 96-well plates. The final concentration of DMSO should not exceed 1%.
-
Inoculation and Incubation: Add the fungal inoculum to each well. Include a growth control (medium with inoculum, no compound) and a sterility control (medium only). Incubate the plates at 25-28 °C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a complete inhibition of visible growth as observed by the naked eye. Alternatively, absorbance can be read using a spectrophotometer, and the MIC can be defined as the concentration that inhibits growth by ≥50% compared to the growth control.
Application Note 3: Evaluation of Anticancer Activity as PARP Inhibitors
Pyridine carboxamides are a known scaffold for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[7] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[8][9] Inhibition of PARP in cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to the accumulation of double-strand breaks (DSBs) during replication, resulting in synthetic lethality and targeted cell death.[8][10]
DOT Script for PARP Inhibition Signaling Pathway:
Quantitative Data: Anticancer Activity of Pyridine-Urea Derivatives
The following table presents the in vitro antiproliferative activity (IC₅₀) of pyridine-urea derivatives against the MCF-7 human breast cancer cell line. While not direct derivatives of the starting compound, they share the pyridine carboxamide scaffold and demonstrate the potential for anticancer activity.
| Compound ID | R-group on Urea Moiety | IC₅₀ (µM) vs. MCF-7[11] |
| 8a | Phenyl | 3.03 |
| 8b | 4-Fluorophenyl | 3.19 |
| 8c | 4-Chlorophenyl | 4.01 |
| 8d | 4-Bromophenyl | 7.03 |
| 8e | 4-Nitrophenyl | 0.22 |
| Doxorubicin | (Reference) | 1.93 |
Experimental Protocol: In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of novel compounds against PARP1.[12]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Biotinylated NAD⁺
-
Histone-coated 96-well plates
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compounds and a known PARP inhibitor (e.g., Olaparib)
-
Assay buffer and wash buffer (e.g., PBST)
-
Luminometer
Procedure:
-
Plate Preparation: Block histone-coated wells with a suitable blocking buffer for at least 90 minutes at room temperature. Wash the plate three times with wash buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in the assay buffer.
-
Reaction Mixture: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD⁺ in the assay buffer.
-
Assay: Add the diluted inhibitors or vehicle (for control wells) to the plate. Initiate the enzymatic reaction by adding the master mix to all wells. Incubate the plate for 1 hour at room temperature.
-
Detection: Wash the plate. Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature. Wash the plate again.
-
Signal Generation: Add the chemiluminescent substrate to each well and immediately measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Protocol: Cell Viability Assay (MTT)
This protocol is for assessing the cytotoxicity of novel compounds against cancer cell lines.
Materials:
-
Cancer cell line (e.g., BRCA-deficient cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for an additional 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control cells. Determine the IC₅₀ value from the dose-response curve.
DOT Script for High-Throughput Screening Workflow:
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Substituted Piperidines from 6-Chloro-N-methylpyridine-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Substituted piperidines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Their synthesis is a critical task in drug discovery and development. This document provides detailed protocols for a two-step synthesis of various substituted piperidines commencing from the versatile building block, 6-chloro-N-methylpyridine-2-carboxamide. The strategy involves an initial Nucleophilic Aromatic Substitution (SNAr) to introduce diversity, followed by a robust reduction of the pyridine ring and the amide moiety to yield the final piperidine derivatives.
Overall Synthetic Strategy
The synthesis is approached in two fundamental stages:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring, activated by the nitrogen atom, facilitates the displacement of the chlorine atom at the 6-position by various nucleophiles.[3][4] This step allows for the introduction of a wide range of substituents (R-groups).
-
Step 2: Catalytic Hydrogenation: The resulting 6-substituted-N-methylpyridine-2-carboxamide is then subjected to catalytic hydrogenation. This process reduces the aromatic pyridine ring to a piperidine and simultaneously reduces the carboxamide group to an aminomethyl group, affording the target substituted piperidine.[5][6][7]
Caption: Two-step pathway for synthesizing substituted piperidines.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol details the general procedure for substituting the chloro group on this compound with various nitrogen- and oxygen-based nucleophiles.
Experimental Workflow: SNAr
Caption: Workflow for the Nucleophilic Aromatic Substitution step.
Methodology
-
Reagents & Materials:
-
This compound
-
Nucleophile (e.g., benzylamine, morpholine, sodium phenoxide) (1.1 - 1.5 equivalents)
-
Base (e.g., DIPEA, K₂CO₃, NaH) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, Dioxane)
-
Standard glassware for organic synthesis, magnetic stirrer, heating mantle/oil bath
-
TLC plates, column chromatography supplies
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).
-
Add the nucleophile (1.1 eq) to the solution, followed by the base (e.g., DIPEA for amine nucleophiles, K₂CO₃ for phenols) (1.5 eq).[8]
-
Heat the reaction mixture to 80-120 °C and stir. The optimal temperature may vary depending on the nucleophile's reactivity.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature.
-
If a solid precipitate (e.g., salt byproducts) is present, filter it off.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 6-substituted-N-methylpyridine-2-carboxamide.
-
Data Summary: Scope of SNAr (Illustrative)
The following table summarizes representative yields for the SNAr reaction with various nucleophiles. Actual yields may vary based on specific reaction conditions.
| Entry | Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | DIPEA | ACN | 80 | 12 | 85-95 |
| 2 | Morpholine | K₂CO₃ | DMF | 100 | 8 | 90-98 |
| 3 | Phenol | K₂CO₃ | DMF | 120 | 16 | 70-80 |
| 4 | 4-Methoxythiophenol | NaH | Dioxane | 100 | 6 | 75-85 |
Protocol 2: Catalytic Hydrogenation to Substituted Piperidines
This protocol describes the reduction of the 6-substituted pyridine intermediate to the final substituted piperidine product. The conditions are designed to reduce both the aromatic ring and the amide functionality.
Experimental Workflow: Hydrogenation
Caption: Workflow for the Catalytic Hydrogenation step.
Methodology
-
Reagents & Materials:
-
6-substituted-N-methylpyridine-2-carboxamide
-
Hydrogenation catalyst (e.g., 10% Pd/C, PtO₂, 5% Rh/C) (5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, Acetic Acid)
-
Hydrogen gas (H₂) source
-
High-pressure reaction vessel (e.g., Parr hydrogenator)
-
Filtration aid (e.g., Celite®)
-
-
Procedure:
-
In a suitable high-pressure reaction vessel, dissolve the 6-substituted-N-methylpyridine-2-carboxamide (1.0 eq) in the chosen solvent. Acetic acid is often used to facilitate pyridine ring reduction.
-
Carefully add the hydrogenation catalyst (5-10 mol%) to the solution under an inert atmosphere.
-
Seal the vessel securely.
-
Purge the vessel several times with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when H₂ uptake ceases.
-
Once complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If acetic acid was used as the solvent, neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the crude substituted piperidine product, which can be further purified if necessary.
-
Data Summary: Hydrogenation Conditions (Illustrative)
The choice of catalyst and conditions can influence the reaction outcome. The following table provides a guide to common conditions for similar transformations.
| Entry | Catalyst | Pressure (psi) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 10% Pd/C | 100 | Acetic Acid | 50 | 24 | 75-85 |
| 2 | PtO₂ (Adam's cat.) | 50 | Ethanol | 25 | 18 | 80-90 |
| 3 | 5% Rh/C | 500 | Methanol | 60 | 12 | 70-80 |
Note on Stereochemistry: The hydrogenation of substituted pyridines can lead to the formation of cis and trans diastereomers. The ratio is often dependent on the catalyst, solvent, and the nature of the substituents. Further analysis (e.g., by NMR) is required to determine the stereochemical outcome.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Piperidine synthesis [organic-chemistry.org]
- 6. Review of methods for the catalytic hydrogenation of carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-chloro-N-methylpyridine-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-chloro-N-methylpyridine-2-carboxamide synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Activation of 6-Chloropicolinic Acid | The formation of the amide bond requires the activation of the carboxylic acid. If this activation is incomplete, the reaction will not proceed efficiently. Consider using a more potent activating agent. Common choices include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride in situ, or peptide coupling reagents. |
| Poor Nucleophilicity of Methylamine | The nucleophilic attack of methylamine on the activated carboxylic acid is a key step. Ensure the methylamine is not protonated by any acidic species in the reaction mixture. If using methylamine hydrochloride, a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) must be added to liberate the free amine. |
| Decomposition of Starting Material or Product | Pyridine derivatives can be sensitive to harsh reaction conditions. High temperatures or prolonged reaction times, especially in the presence of strong acids or bases, can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and consider running the reaction at a lower temperature. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates and solubility of reagents. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally suitable. Ensure the solvent is anhydrous, as water can quench the activated carboxylic acid intermediate. |
Issue 2: Formation of Significant Impurities
| Potential Cause | Recommended Solution |
| Side reaction with the Pyridine Ring | The chlorine atom on the pyridine ring can be susceptible to nucleophilic substitution, especially at elevated temperatures or with strong nucleophiles. This can lead to the formation of byproducts where the chloro group is replaced. To minimize this, use milder reaction conditions and avoid excessive heating. |
| Formation of an Anhydride | If using oxalyl chloride or a similar reagent for acid activation, incomplete reaction or the presence of moisture can lead to the formation of the corresponding anhydride of 6-chloropicolinic acid. This anhydride may not react efficiently with methylamine. Ensure anhydrous conditions and an appropriate stoichiometry of the activating agent. |
| Unreacted Starting Material | Incomplete conversion of the starting 6-chloropicolinic acid will result in its presence as an impurity. This can often be addressed by increasing the equivalents of the coupling agent and methylamine, or by extending the reaction time. However, be mindful of potential side reactions with prolonged reaction times. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Product and Impurities | If the product and a major impurity have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems for chromatography. A gradient elution may be necessary to achieve good separation. |
| Product is a Low-Melting Solid or Oil | Some carboxamides can be difficult to crystallize. If the product is an oil, try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification. If it remains an oil, purification by column chromatography is the most viable option. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and effective method is the amidation of 6-chloropicolinic acid with methylamine. This is typically achieved by first activating the carboxylic acid, for example, by converting it to the corresponding acyl chloride, and then reacting it with methylamine.
Q2: What are the key starting materials for this synthesis?
The primary starting materials are 6-chloropicolinic acid and methylamine (or a salt thereof, such as methylamine hydrochloride).
Q3: What are some suitable coupling reagents for the amidation of 6-chloropicolinic acid?
A variety of peptide coupling reagents can be effective. The choice of reagent can influence reaction time, yield, and the profile of side products. Some commonly used coupling reagents in amide synthesis include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) often used in conjunction with an additive like HOBt (Hydroxybenzotriazole).
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction. TLC can quickly show the consumption of the starting material and the formation of the product. LC-MS provides more detailed information, including the mass of the product and any byproducts, which aids in their identification.
Q5: What are the typical reaction conditions?
Reaction conditions can vary depending on the chosen synthetic route. Generally, the reaction is carried out in an aprotic solvent like DCM or DMF. If starting from the acyl chloride, the reaction is often run at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. When using peptide coupling reagents, the reaction is typically run at room temperature.
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Intermediate
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-chloropicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-dimethylformamide (DMF) (catalytic amount, ~1 drop). Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Amidation: In a separate flask, dissolve methylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in anhydrous DCM. Cool this solution to 0 °C. Slowly add the freshly prepared 6-chloropicolinoyl chloride solution to the methylamine solution.
-
Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature and monitor its progress by TLC. Once the reaction is complete, quench it with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis using a Peptide Coupling Agent (HATU)
-
Reaction Setup: To a solution of 6-chloropicolinic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.
-
Amidation: Add methylamine hydrochloride (1.2 eq) to the reaction mixture.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC or LC-MS. Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Coupling Reagents for Amidation of a Structurally Similar Picolinic Acid Derivative.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| SOCl₂ | Et₃N | DCM | 0 to RT | 3 | ~85 |
| HATU | DIPEA | DMF | RT | 2 | >90 |
| EDC/HOBt | DIPEA | DMF | RT | 12 | ~75 |
Note: The data presented here is illustrative and based on general knowledge of similar reactions. Actual yields may vary depending on specific experimental conditions and substrate purity.
Visualizations
Technical Support Center: Overcoming Solubility Challenges with 6-chloro-N-methylpyridine-2-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-chloro-N-methylpyridine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: I am observing low solubility of this compound in aqueous buffers. What are the initial steps I should take?
A1: Low aqueous solubility is a common challenge with complex organic molecules. Initial steps to address this include:
-
pH Adjustment: Since many drug compounds are weak acids or bases, their solubility is often pH-dependent. Experimenting with a range of pH values can help identify a pH where the compound is ionized and thus more soluble.[1]
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds by reducing the interfacial tension between the aqueous solution and the solute.[2][3]
-
Particle Size Reduction: The dissolution rate of a compound is directly related to its surface area. Reducing the particle size through techniques like micronization can improve the dissolution rate.[4][5]
Q2: What are some common co-solvents that I can screen for this compound?
A2: A variety of co-solvents can be used to enhance the solubility of poorly water-soluble drugs. Commonly used co-solvents in pharmaceutical formulations include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
-
Dimethyl sulfoxide (DMSO)[3]
-
Dimethyl acetamide (DMA)[3]
It is recommended to start with a small-scale screen to determine the most effective co-solvent and the optimal concentration.
Q3: Can cyclodextrins be used to improve the solubility of this compound?
A3: Yes, cyclodextrins are a viable option. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic internal cavity where a poorly soluble drug molecule can be encapsulated, forming an inclusion complex.[2] This complex is more soluble in water than the drug molecule alone. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its increased water solubility and safety profile.[2]
Q4: What is a solid dispersion and how can it help with solubility?
A4: A solid dispersion involves dispersing the drug in a water-soluble carrier, often a polymer, to improve its dissolution rate and solubility.[1] By doing so, the drug can exist in an amorphous state, which is generally more soluble than the crystalline form.[6] Common preparation methods include spray drying and hot-melt extrusion.[1]
Troubleshooting Guides
Issue: Compound precipitates out of solution upon addition to aqueous buffer.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Low Intrinsic Solubility | Screen a panel of co-solvents (e.g., DMSO, ethanol, PEG 400) at varying concentrations (e.g., 1-10% v/v) to identify a suitable solvent system. |
| pH-dependent Solubility | Determine the pKa of the compound and adjust the pH of the buffer to be at least 2 units away from the pKa to ensure the compound is in its more soluble ionized form. |
| Supersaturation and Precipitation | Prepare a more concentrated stock solution in an organic solvent and add it to the aqueous buffer with vigorous stirring. Alternatively, explore the use of precipitation inhibitors. |
Issue: Inconsistent results in biological assays due to poor solubility.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Compound not fully dissolved | Visually inspect solutions for any particulate matter. Filter the solution through a 0.22 µm filter before use. Quantify the actual concentration of the dissolved compound using a suitable analytical method like HPLC. |
| Precipitation over time | Conduct a time-course solubility study to assess the stability of the compound in the assay medium. If precipitation occurs, consider formulating the compound using techniques that provide more stable solubilization, such as cyclodextrin complexation or creating a solid dispersion. |
| Interaction with assay components | Evaluate potential interactions of the solubilizing excipients (e.g., co-solvents, surfactants) with the biological assay components to rule out any interference. |
Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of weak acids/bases | Simple, cost-effective.[1] | Only applicable to ionizable compounds; risk of precipitation if pH changes. |
| Co-solvency | Reducing solvent polarity | Effective for many non-polar compounds. | Potential for toxicity of co-solvents; risk of precipitation upon dilution.[3][6] |
| Cyclodextrin Complexation | Encapsulation of the drug molecule | Can significantly increase solubility and stability. | Limited by the stoichiometry of the complex; potential for renal toxicity with some cyclodextrins.[4] |
| Particle Size Reduction | Increasing surface area | Improves dissolution rate.[4][5] | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Solid Dispersion | Dispersing the drug in a carrier | Can lead to a more soluble amorphous form.[1][6] | Can be physically and chemically unstable over time. |
| Nanosuspensions | Crystalline nanoparticles of the drug | High surface area leading to increased dissolution rate and saturation solubility.[6] | Complex manufacturing process; potential for instability.[1] |
Experimental Protocols
Protocol 1: Screening for Optimal Co-solvent
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a pure organic solvent (e.g., 100% DMSO).
-
Preparation of Co-solvent Systems: Prepare a series of aqueous buffers containing different co-solvents (e.g., ethanol, PEG 400, propylene glycol) at various concentrations (e.g., 1%, 5%, 10% v/v).
-
Solubility Determination: Add an excess amount of the compound to each co-solvent system.
-
Equilibration: Shake the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Collect the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Molar Ratio Determination: Determine the appropriate molar ratio of this compound to the selected cyclodextrin (e.g., HP-β-CD), often starting with a 1:1 ratio.
-
Complexation: Dissolve the cyclodextrin in an aqueous solution. Slowly add the compound to the cyclodextrin solution while stirring continuously.
-
Equilibration: Continue stirring the mixture at room temperature for 24-72 hours.
-
Lyophilization: Freeze-dry the resulting solution to obtain a solid powder of the inclusion complex.
-
Characterization: Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR).
-
Solubility Measurement: Determine the aqueous solubility of the prepared complex and compare it to that of the free compound.
Visual Guides
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Logical relationships of solubility enhancement mechanisms.
References
- 1. chemrealm.com [chemrealm.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
Technical Support Center: Synthesis of 6-chloro-N-methylpyridine-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-N-methylpyridine-2-carboxamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete formation of the acid chloride intermediate (6-chloropicolinoyl chloride). | - Ensure the 6-chloropicolinic acid starting material is completely dry. Moisture will quench the chlorinating agent. - Use a fresh, high-purity chlorinating agent (e.g., thionyl chloride, oxalyl chloride). - Ensure the reaction temperature is appropriate for the chosen chlorinating agent (e.g., reflux for thionyl chloride). - Use a catalytic amount of a suitable additive, such as N,N-dimethylformamide (DMF), with the chlorinating agent to facilitate the reaction. |
| Hydrolysis of the acid chloride intermediate. | - Perform the reaction under strictly anhydrous conditions, using dry solvents and glassware. - After formation, use the acid chloride intermediate immediately in the next step without prolonged storage. - If the acid chloride is isolated, protect it from atmospheric moisture. |
| Inefficient amidation reaction. | - Ensure the methylamine solution is of the correct concentration and is not degraded. - The reaction of an acid chloride with an amine is typically fast; however, ensure sufficient reaction time and appropriate temperature (often starting at low temperatures, e.g., 0°C, and warming to room temperature). - Use at least two equivalents of methylamine: one to react with the acid chloride and one to neutralize the HCl byproduct. Alternatively, use one equivalent of methylamine and one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine). |
| Loss of product during workup and purification. | - Optimize the extraction procedure, ensuring the correct pH to keep the product in the organic phase. - If using column chromatography, select an appropriate solvent system to ensure good separation from impurities without significant loss of the product on the column. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted 6-chloropicolinic acid. | - This indicates incomplete conversion to the acid chloride or hydrolysis of the acid chloride. See troubleshooting steps for "Low or No Yield". - During workup, a basic wash (e.g., with aqueous sodium bicarbonate solution) can help remove unreacted acidic starting material. |
| Formation of 4,6-dichloro-N-methylpyridine-2-carboxamide. | - This side product can arise from over-chlorination of the pyridine ring when using reagents like thionyl chloride.[1] - Use a milder chlorinating agent or carefully control the reaction conditions (e.g., temperature, reaction time) to minimize this side reaction. - Purification by column chromatography is typically required to separate the dichlorinated byproduct from the desired product. |
| Formation of 6-(methylamino)-N-methylpyridine-2-carboxamide. | - This occurs when methylamine displaces the chlorine atom at the 6-position of the pyridine ring through nucleophilic aromatic substitution. - This side reaction is more likely at elevated temperatures. Maintain a low reaction temperature during the amidation step. - Use of a non-nucleophilic base to scavenge HCl, instead of an excess of methylamine, may reduce the concentration of the nucleophile available for this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthetic route involves a two-step process. First, the starting material, 6-chloropicolinic acid, is converted to its corresponding acid chloride, 6-chloropicolinoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. In the second step, the crude or purified acid chloride is reacted with methylamine to form the desired amide product.
Q2: My final product is contaminated with a significant amount of the starting material, 6-chloropicolinic acid. What is the likely cause?
A2: The presence of unreacted 6-chloropicolinic acid is usually due to one of two issues: incomplete conversion to the acid chloride intermediate or hydrolysis of the acid chloride back to the carboxylic acid. Ensure that your reaction is performed under strictly anhydrous conditions and that your chlorinating agent is active. During the workup, a wash with a mild aqueous base like sodium bicarbonate solution can effectively remove the acidic starting material from your organic phase.
Q3: I have an impurity with a mass corresponding to a dichlorinated product. How can this be avoided?
A3: The formation of a dichlorinated byproduct, likely 4,6-dichloro-N-methylpyridine-2-carboxamide, can occur when using certain chlorinating agents like thionyl chloride, which can lead to electrophilic chlorination of the electron-rich pyridine ring.[1] To minimize this, you can try using a milder chlorinating agent (e.g., oxalyl chloride) or carefully controlling the reaction conditions, such as temperature and reaction time. If the byproduct still forms, purification by column chromatography is the most effective method for its removal.
Q4: How can I prevent the displacement of the 6-chloro substituent by methylamine?
A4: Nucleophilic aromatic substitution of the 6-chloro group by methylamine is a potential side reaction, especially at higher temperatures. To mitigate this, the amidation reaction should be carried out at low temperatures (e.g., starting at 0°C). Using a stoichiometric amount of methylamine along with a non-nucleophilic base (like triethylamine) to neutralize the generated HCl can also reduce the likelihood of this side reaction compared to using a large excess of methylamine.
Data Summary
The following table presents representative quantitative data for the synthesis of this compound. Please note that actual results may vary based on specific experimental conditions and scale.
| Parameter | Step 1: Acid Chloride Formation | Step 2: Amidation | Overall |
| Starting Material | 6-Chloropicolinic Acid | 6-Chloropicolinoyl Chloride | - |
| Reagents | Thionyl Chloride, cat. DMF | Methylamine (2.2 eq.) | - |
| Solvent | Toluene | Dichloromethane | - |
| Temperature | Reflux (approx. 110°C) | 0°C to Room Temperature | - |
| Reaction Time | 2-4 hours | 1-3 hours | - |
| Typical Yield | >95% (crude) | 85-95% (after purification) | 80-90% |
| Purity (Typical) | - | >98% (by HPLC) | >98% |
Experimental Protocols
Key Experiment: Two-Step Synthesis of this compound
Step 1: Synthesis of 6-Chloropicolinoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropicolinic acid (1 equivalent).
-
Add toluene as the solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.5 to 2.0 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and/or TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 6-chloropicolinoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 6-chloropicolinoyl chloride from Step 1 in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of methylamine (2.2 equivalents, as a solution in a suitable solvent like THF or water) to the cooled acid chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a saturated aqueous solution of sodium bicarbonate to remove any unreacted 6-chloropicolinic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Visualizations
Caption: Main synthesis pathway.
References
Technical Support Center: Optimization of Reaction Conditions for 6-chloro-N-methylpyridine-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-chloro-N-methylpyridine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient method is a two-step process. First, 6-chloropyridine-2-carboxylic acid is converted to its highly reactive acyl chloride derivative, 6-chloropyridine-2-carbonyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The second step is the amidation of the acyl chloride with methylamine to form the desired product.
Q2: How do I choose between thionyl chloride and oxalyl chloride for the acyl chloride formation?
Both reagents are effective. Thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.[1] Oxalyl chloride also produces gaseous byproducts (CO, CO₂, and HCl) and can sometimes be used under milder conditions with a catalytic amount of dimethylformamide (DMF).[2] However, with older batches of thionyl chloride, non-volatile impurities may form that could affect subsequent reactions.[3]
Q3: What is the role of a base in the amidation step?
The amidation of an acyl chloride with an amine generates hydrogen chloride (HCl) as a byproduct.[4] A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the HCl.[5][6] This prevents the protonation of the methylamine, which would render it non-nucleophilic and stop the reaction. Usually, at least two equivalents of the amine are needed if no other base is used: one to react with the acyl chloride and one to act as the base.[4]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: What are the best practices for purifying the final product?
Purification of this compound can typically be achieved through column chromatography on silica gel or recrystallization.[5] For column chromatography, a gradient of ethyl acetate in hexanes is a common eluent system.[7] For recrystallization, common solvent systems include ethanol, or mixtures like hexanes/acetone or hexanes/ethyl acetate.[7]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete conversion of 6-chloropyridine-2-carboxylic acid to the acyl chloride. | Ensure the chlorinating agent (e.g., thionyl chloride) is fresh and used in excess (typically 1.5-2.0 equivalents). A catalytic amount of DMF can be added when using oxalyl chloride to accelerate the reaction.[8] The reaction may require heating (reflux) to go to completion.[2] |
| Hydrolysis of the acyl chloride. | 6-chloropyridine-2-carbonyl chloride is highly reactive and sensitive to moisture.[9] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[5] |
| Protonation of methylamine. | Ensure a sufficient amount of a non-nucleophilic base (e.g., triethylamine, at least 1.1 equivalents) is added to the reaction mixture before the addition of the acyl chloride to neutralize the HCl generated.[5] |
| Low reactivity of methylamine. | This is generally not an issue as methylamine is a potent nucleophile. However, ensure it is not used as a hydrochloride salt without the addition of a base to liberate the free amine. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Unreacted 6-chloropyridine-2-carboxylic acid. | This indicates incomplete acyl chloride formation. See troubleshooting steps for low yield. During workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove unreacted carboxylic acid. |
| Side reaction from thionyl chloride. | In some cases, particularly with hydroxy-containing pyridine carboxylic acids, thionyl chloride can cause chlorination of the pyridine ring. While less common for 6-chloropyridine-2-carboxylic acid, if unexpected chlorinated byproducts are observed, consider using oxalyl chloride as the chlorinating agent. |
| Over-alkylation of methylamine. | While methylamine is a primary amine, the resulting product is a secondary amide, which is significantly less nucleophilic, making over-alkylation unlikely under these conditions.[10] |
| Hydrolysis of the product. | Amides are generally stable, but prolonged exposure to strong acidic or basic conditions during workup, especially with heating, can lead to hydrolysis back to the carboxylic acid and methylamine. Ensure the workup is performed at moderate temperatures and pH. |
Optimization of Reaction Conditions
The following table summarizes key reaction parameters and their potential impact on the synthesis of this compound.
| Parameter | Recommended Range/Condition | Effect on Reaction |
| Chlorinating Agent | Thionyl chloride or Oxalyl chloride/cat. DMF | Both are effective for acyl chloride formation. Oxalyl chloride can be used under milder conditions. |
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Must be anhydrous to prevent hydrolysis of the acyl chloride.[5] |
| Temperature (Acyl Chloride Formation) | Room temperature to reflux | Heating may be required for complete conversion of the carboxylic acid.[2] |
| Temperature (Amidation) | 0 °C to Room Temperature | The reaction is typically exothermic; starting at 0 °C allows for better control.[5] |
| Base (Amidation) | Triethylamine or Pyridine (1.1-1.5 equiv.) | Crucial for neutralizing HCl and driving the reaction to completion.[5] |
| Reaction Time (Amidation) | 1-16 hours | Monitor by TLC or LC-MS to determine the optimal time.[5] |
Experimental Protocols
Synthesis of 6-chloropyridine-2-carbonyl chloride
-
To a solution of 6-chloropyridine-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.5 equiv) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.05 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
The resulting solution of 6-chloropyridine-2-carbonyl chloride is typically used in the next step without isolation.
Synthesis of this compound
-
In a separate flask, dissolve methylamine (as a solution in THF or ethanol, 1.2 equiv) and triethylamine (1.5 equiv) in anhydrous DCM (0.5 M) and cool to 0 °C.
-
Slowly add the solution of 6-chloropyridine-2-carbonyl chloride from the previous step to the cooled methylamine solution under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.[5]
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Purification [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 6-chloro-N-methylpyridine-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-chloro-N-methylpyridine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: My isolated this compound is a brownish liquid. How can I decolorize it to obtain a pure, colorless product?
A1: The brownish color indicates the presence of impurities, which could be residual starting materials, byproducts, or degradation products. The following purification methods can be employed for decolorization:
-
Activated Carbon Treatment: This is a common and effective method for removing colored impurities.
-
Column Chromatography: Silica gel chromatography can separate the target compound from colored and other non-polar/polar impurities.
-
Recrystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, recrystallization can be highly effective in removing impurities and color.
Q2: I observe an unexpected peak in the 1H NMR or LC-MS of my purified product. What could be the potential impurity?
A2: The presence of an additional peak suggests impurities that were not completely removed during the initial purification. Based on the typical synthesis of picolinamides, potential impurities include:
-
Unreacted Starting Material: Residual 6-chloropicolinic acid.
-
Over-chlorinated Byproducts: Formation of di- or tri-chlorinated pyridine derivatives during the synthesis of the starting material. A potential byproduct from the reaction of picolinic acid with thionyl chloride is the corresponding 4-chloro-N-alkyl-N-phenylpicolinamide.[1][2]
-
Hydrolysis Product: 6-chloropicolinic acid formed by the hydrolysis of the amide bond during workup or storage.
-
Isomeric Impurities: Impurities arising from the starting materials or formed during the synthesis.
A logical workflow for identifying the impurity is presented below.
Caption: A workflow for identifying unknown impurities.
Q3: What are the recommended conditions for purifying this compound by column chromatography?
A3: Column chromatography is a versatile technique for purifying pyridine derivatives. The choice of solvent system is critical for achieving good separation.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is a standard choice.
-
Eluent Selection: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective.
-
Elution Gradient: Start with a low concentration of the polar solvent and gradually increase it to elute the target compound.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify the pure product.
Table 1: Recommended Solvent Systems for Column Chromatography
| Polarity of Impurities | Recommended Solvent System (v/v) | Typical Gradient |
| Less Polar | Hexanes/Ethyl Acetate | 5% to 50% Ethyl Acetate |
| More Polar | Dichloromethane/Methanol | 1% to 10% Methanol |
Q4: Can I purify this compound by recrystallization? If so, what solvents should I use?
A4: Recrystallization is an excellent method for purifying solid compounds. While some sources indicate that pyridine derivatives can be challenging to crystallize, selecting the right solvent system is key.
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Table 2: Suggested Solvents for Recrystallization
| Solvent System | Comments |
| Ethanol | A good general-purpose solvent for many organic compounds. |
| Isopropanol/Water | The addition of water as an anti-solvent can induce crystallization. |
| Hexanes/Acetone | A common mixture for compounds with intermediate polarity. |
| Toluene | Can be effective for aromatic compounds. |
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Caption: A troubleshooting guide for common purification issues.
Issue 1: Product remains colored after initial purification.
-
Possible Cause: Highly colored impurities are present that are not effectively removed by the initial method.
-
Troubleshooting Steps:
-
Activated Carbon: Treat a solution of the product with activated carbon.
-
Chromatography: If carbon treatment is ineffective, use column chromatography with a suitable solvent system (see Table 1).
-
Issue 2: Significant loss of product during purification.
-
Possible Cause: The product may be partially soluble in the recrystallization mother liquor or may be lost during chromatography if the incorrect solvent system is used.
-
Troubleshooting Steps:
-
Recrystallization: Concentrate the mother liquor to recover more product.
-
Chromatography: Analyze all fractions by TLC to ensure the product is not being discarded. Adjust the eluent polarity to ensure the product elutes in a reasonable volume.
-
Issue 3: Impurities co-elute with the product during column chromatography.
-
Possible Cause: The polarity of the impurity is very similar to the product in the chosen solvent system.
-
Troubleshooting Steps:
-
Change Solvent System: Switch to a different solvent system with different selectivity (e.g., from hexanes/ethyl acetate to dichloromethane/acetone).
-
Change Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.
-
Issue 4: The product "oils out" instead of crystallizing during recrystallization.
-
Possible Cause: The compound is melting in the hot solvent or the solution is supersaturated.
-
Troubleshooting Steps:
-
Use a Lower Boiling Point Solvent: This can prevent the compound from melting.
-
Slower Cooling: Allow the solution to cool more slowly to promote crystal growth over oiling out.
-
Seed Crystals: Add a small crystal of the pure product to the cooling solution to initiate crystallization.
-
Change Solvent System: The current solvent may not be optimal. Refer to Table 2 for other options.
-
References
Technical Support Center: Stabilizing 6-chloro-N-methylpyridine-2-carboxamide for Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-chloro-N-methylpyridine-2-carboxamide to ensure its stability and integrity during experiments. The information is presented in a question-and-answer format to directly address potential user concerns.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal stability, the solid compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption and potential degradation. To minimize the risk of photodegradation, it is recommended to store the compound in a light-protecting container or wrapped in aluminum foil.[2] A structurally related compound, 6-Amino-N-methylpyridine-2-carboxamide, is recommended to be stored sealed in a dry place at 2-8°C.
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared in a suitable, dry solvent. To maintain stability, it is best practice to prepare fresh solutions for each experiment.[2] If storage of a stock solution is necessary, it should be stored in small, single-use aliquots at ≤ -20°C to minimize freeze-thaw cycles.[2] The choice of solvent may impact stability, and it is advisable to perform a stability check of the compound in your experimental medium over the time course of your experiment.[2]
Q3: My experimental results are inconsistent over time. Could this be due to compound degradation?
Yes, inconsistent results can be a sign of compound degradation in stock or working solutions.[2] It is recommended to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check the purity of your compound over time.[2][3] The appearance of new peaks in the chromatogram could indicate the formation of degradation products.[2]
Q4: I see unexpected peaks in my HPLC analysis. What could they be?
Unexpected peaks are likely degradation products.[2] Potential degradation pathways for similar compounds include hydrolysis (acidic or basic), oxidation, and photodegradation.[2][4] To identify these unknown peaks, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine their molecular structure.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Change in physical appearance of the solid (e.g., color, texture) | - Moisture absorption- Thermal degradation- Photodegradation | - Ensure the container is tightly sealed and stored in a desiccator if necessary.- Verify the storage temperature is appropriate and away from heat sources.- Store protected from light.[2] |
| Precipitation of the compound from a solution | - Poor solubility in the chosen solvent- Degradation to a less soluble product- Solvent evaporation | - Re-evaluate the solubility of the compound in your experimental buffer.- Consider the use of co-solvents, ensuring they do not impact the experiment or compound stability.- Ensure solution containers are properly sealed. |
| Loss of biological activity in an assay | - Chemical degradation of the compound leading to inactive products.[2] | - Confirm the identity and purity of your compound stock using an analytical technique like HPLC, LC-MS, or NMR.[2][3]- Conduct forced degradation studies to understand potential degradation products and their impact on activity.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.[2]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) for various time points (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 N NaOH before analysis.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 N HCl before analysis.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature, protected from light, for a defined period.[2]
-
Thermal Degradation: Place the solid compound and a solution in a thermostatically controlled oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period.[2]
-
Photodegradation: Expose a solution of the compound to a light source, while a control sample is wrapped in aluminum foil to protect it from light.[2]
-
-
Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to an unstressed control to identify degradation peaks.[2]
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[2][5]
| Parameter | Recommended Starting Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase | A: 0.1% formic acid in waterB: Acetonitrile[2] |
| Gradient | Start with a high percentage of A, and gradually increase the percentage of B to elute more hydrophobic compounds. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength determined by the UV spectrum of the parent compound. |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: This method will likely require optimization for your specific instrumentation and degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Synthesis of 6-chloro-N-methylpyridine-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-N-methylpyridine-2-carboxamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on byproduct analysis and mitigation strategies.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Target Compound | Incomplete reaction; Sub-optimal reaction temperature or time; Impure starting materials. | Monitor reaction progress using TLC or LC-MS to ensure completion. Optimize temperature and reaction time based on monitoring. Ensure the purity of 6-chloropicolinic acid and methylamine starting materials.[1] |
| Presence of Unreacted 6-chloropicolinic acid | Insufficient activation of the carboxylic acid; Inadequate amount of coupling agent; Poor quality of starting material. | Use a reliable coupling agent such as DCC or HATU.[2] Ensure the 6-chloropicolinic acid is free of impurities that may interfere with the reaction. |
| Formation of a Dimeric Byproduct | High concentration of reactants; Elevated reaction temperatures. | Picolinamides can form centrosymmetric dimers through hydrogen bonding.[3][4][5] Consider using a more dilute reaction mixture. Maintain a controlled and moderate reaction temperature. |
| Observation of a Byproduct with m/z corresponding to the hydrolyzed starting material (6-chloropicolinic acid) | Presence of water in the reaction mixture. | Amides can be hydrolyzed to carboxylic acids in the presence of water.[6] Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Detection of a dichlorinated byproduct | Reaction with certain chlorinating agents used to activate the carboxylic acid. | The reaction of picolinic acid with thionyl chloride can sometimes lead to chlorination of the pyridine ring.[7][8] Consider alternative activating agents like oxalyl chloride or carbodiimide-based coupling agents. |
| Product is an oil instead of a solid | Residual solvent in the final product. | Ensure complete removal of all solvents under reduced pressure. Trituration with a non-polar solvent like hexane may help to induce solidification.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: Based on the typical reactivity of the starting materials and intermediates, the most common byproducts include:
-
Unreacted 6-chloropicolinic acid: Due to incomplete reaction.
-
Dimer of 6-chloropicolinic acid: Formed via intermolecular hydrogen bonding, especially at high concentrations.[3][4][5]
-
Hydrolysis product (6-chloropicolinic acid): If water is present in the reaction.[6]
-
Over-chlorinated species: If a strong chlorinating agent like thionyl chloride is used for acid activation, an additional chlorine atom may be introduced onto the pyridine ring.[7][8]
Q2: What analytical techniques are recommended for byproduct analysis in this synthesis?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive byproduct profiling:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC): These are the primary techniques for separating the target compound from impurities.[9][10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of byproducts, which aids in their structural elucidation.[9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the isolated byproducts, confirming their identity.[9][12]
Q3: How can I minimize the formation of the dimer byproduct?
A3: Dimer formation is often concentration-dependent. To minimize it, you can:
-
Perform the reaction at a lower concentration of reactants.
-
Control the reaction temperature, as higher temperatures can sometimes promote side reactions.
-
The most stable dimeric structure for picolinamides is often a centrosymmetric one formed by two N-H···O=C hydrogen bonds.[3][4]
Q4: I am using thionyl chloride to activate the carboxylic acid and see an unexpected chlorinated byproduct. What is happening and how can I avoid it?
A4: The use of thionyl chloride with picolinic acid can sometimes lead to chlorination of the pyridine ring, resulting in a dichlorinated byproduct.[7][8] To avoid this, consider using alternative coupling agents that do not introduce additional chlorine atoms, such as:
-
Carbodiimides (e.g., DCC, EDC) in the presence of an activator like HOBt.
-
Other amide coupling reagents like HATU or T3P.[13]
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a representative protocol based on common amidation procedures. Optimization may be required.
-
Acid Chloride Formation (Method A):
-
To a solution of 6-chloropicolinic acid (1 equivalent) in an anhydrous solvent (e.g., DCM or toluene), add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
-
Amidation:
-
Dissolve the resulting acid chloride in an anhydrous aprotic solvent (e.g., DCM).
-
Cool the solution to 0 °C and add a solution of methylamine (2 equivalents) in an appropriate solvent (e.g., THF or water) dropwise.
-
Add a non-nucleophilic base like triethylamine (1.5 equivalents) to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Alternative Coupling Protocol (Method B):
-
To a solution of 6-chloropicolinic acid (1 equivalent), methylamine hydrochloride (1.1 equivalents), and a coupling agent such as HATU (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF), add a non-nucleophilic base like DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).
-
Perform an aqueous work-up and purify the product as described in Method A.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Dimer formation in nicotinamide and picolinamide in the gas and condensed phases probed by infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. (PDF) Dimer Formation in Nicotinamide and Picolinamide in [research.amanote.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 10. jpharmsci.com [jpharmsci.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Catalyst Selection for 6-chloro-N-methylpyridine-2-carboxamide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 6-chloro-N-methylpyridine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound particularly challenging?
A1: The primary challenge stems from two structural features of the molecule. Firstly, the nitrogen atom in the pyridine ring is Lewis basic and can coordinate to the palladium catalyst, leading to the formation of inactive complexes and inhibiting the catalytic cycle.[1] This is often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[1] Secondly, the N-methylcarboxamide group at the 2-position can act as a chelating ligand for the palladium center, further deactivating the catalyst. An attempted Suzuki reaction on the closely related 2-chloropyridin-3-carboxamide was reported to be unsuccessful, highlighting the difficulty associated with this functionality.
Q2: What is the general reactivity trend for aryl halides in palladium-catalyzed cross-coupling, and where do chloropyridines fit in?
A2: The general reactivity trend for aryl halides is I > Br > OTf > Cl. Aryl chlorides are the least reactive, making the oxidative addition step of the catalytic cycle more difficult. Consequently, successful coupling of chloropyridines often requires more active and specialized catalyst systems compared to their bromo or iodo counterparts.[2][3]
Q3: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?
A3: The most common and useful reactions for this substrate are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[2][3]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[4][5]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[1]
Q4: How can I minimize catalyst inhibition by the pyridine nitrogen and the carboxamide group?
A4: The key strategy is to use bulky, electron-rich phosphine ligands. These ligands coordinate to the palladium center and sterically shield it, which can prevent or weaken the coordination of the pyridine nitrogen and the carboxamide group. Ligands like XPhos, SPhos, and RuPhos are often effective in such cases.[1] Using a well-defined palladium pre-catalyst can also help by ensuring the efficient generation of the active catalytic species.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion to Product
Symptoms:
-
Starting material is largely unreacted after the specified reaction time.
-
TLC or LC-MS analysis shows minimal product formation.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen and/or the 2-carboxamide group are coordinating to and poisoning the palladium catalyst.[1] Solution: Switch to a catalyst system with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically hinder the coordination of the substrate to the palladium center.[1] |
| Inefficient Oxidative Addition | The C-Cl bond is not being effectively activated by the Pd(0) catalyst. This is common for aryl chlorides.[2][3] Solution: Increase the reaction temperature in 10-15 °C increments. Also, consider using a more electron-rich ligand to promote oxidative addition. |
| Poor Quality Reagents | Impurities in the starting material, coupling partner, or solvent can act as catalyst poisons. Solution: Ensure all reagents are pure and solvents are anhydrous and degassed. |
Issue 2: Formation of Significant Byproducts
Symptoms:
-
TLC or LC-MS shows multiple spots/peaks in addition to the starting material and desired product.
-
Isolated yield is low despite consumption of the starting material.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Homocoupling | The coupling partner (e.g., boronic acid in Suzuki coupling) reacts with itself. This is often promoted by the presence of oxygen. Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. |
| Protodeboronation (Suzuki) | The boronic acid is replaced by a proton from the solvent or trace water. Solution: Use anhydrous solvents and consider switching to a boronate ester (e.g., pinacol ester), which can be more stable. |
| Dehalogenation | The chlorine atom is replaced by a hydrogen atom. Solution: This can be caused by certain bases or impurities. Screen different bases and ensure the purity of all reagents. |
Data Presentation: Recommended Catalyst Systems
The following tables provide starting points for catalyst selection based on successful reactions with structurally similar chloropyridine derivatives. Note: These conditions are for analogous compounds and will likely require optimization for this compound.
Table 1: Suzuki-Miyaura Coupling of Chloropyridines with Arylboronic Acids [3]
| Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 110 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 |
Table 2: Buchwald-Hartwig Amination of Chloro-heterocycles [3]
| Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene | 100 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Dioxane | 110 |
| Pd₂(dba)₃ (1) | BINAP (1.5) | Cs₂CO₃ (1.5) | Toluene | 100 |
Table 3: Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes
| Pd Source (mol%) | Cu Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | - | Et₃N | THF | 60 |
| Pd(PPh₃)₄ (5) | CuI (10) | - | i-Pr₂NH | DMF | 80 |
| Pd(OAc)₂ (2) | - (Cu-free) | SPhos (4) | Cs₂CO₃ | Dioxane | 100 |
Experimental Protocols
Note: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium source (1-5 mol%), and the ligand (2-10 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination[3]
-
In a glovebox or under a stream of inert gas, add the palladium source (1-2 mol%), ligand (2-4 mol%), and base (e.g., NaOtBu, 1.5-2.5 equiv.) to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2-1.5 equiv.).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and carefully quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add the anhydrous solvent (e.g., THF or DMF) followed by the terminal alkyne (1.1-1.5 equiv.).
-
Add the amine base (e.g., triethylamine, 2-5 equiv., which can also serve as the solvent).
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, concentrate, and purify the crude product.
Mandatory Visualizations
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
how to avoid decomposition of 6-chloro-N-methylpyridine-2-carboxamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the decomposition of 6-chloro-N-methylpyridine-2-carboxamide during experiments and storage. The information is presented in a question-and-answer format to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by several factors, including:
-
pH: The carboxamide group is susceptible to hydrolysis under both acidic and basic conditions.[1][2]
-
Light: Exposure to UV light can induce photolytic degradation.[1]
-
Temperature: Elevated temperatures can accelerate the rate of decomposition.[3][4]
-
Moisture: The compound may be hygroscopic, and the presence of water can facilitate hydrolysis.[4]
-
Oxidizing Agents: Contact with strong oxidizing agents can lead to degradation.[1][5]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment.[3][6][7] The container should be tightly sealed to protect it from moisture and air.[5][8][9] For solutions, it is recommended to prepare them fresh before use. If short-term storage of a stock solution is necessary, it should be kept at low temperatures (e.g., -20°C) and protected from light.[3]
Q3: What are the likely degradation products of this compound?
A3: Based on its chemical structure, the likely degradation products include:
-
Hydrolysis Products: 6-chloropicolinic acid and methylamine resulting from the cleavage of the amide bond.
-
Photodegradation Products: Potential for the formation of hydroxylated pyridines and other related species upon exposure to light.[1]
Q4: Can the choice of solvent affect the stability of this compound?
A4: Yes, the solvent can significantly impact stability. Protic solvents, especially water, can participate in hydrolysis. It is crucial to use dry (anhydrous) solvents when preparing solutions for long-term storage or for reactions where water could interfere. The pH of buffered aqueous solutions will also play a critical role in the rate of hydrolytic decomposition.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of the compound in stock or working solutions. | Prepare fresh solutions for each experiment. If a stock solution must be used, perform a stability check by HPLC to ensure its integrity over the time course of your experiment. Store stock solutions in small, single-use aliquots at ≤ -20°C.[2] |
| Appearance of new peaks in HPLC analysis. | Formation of degradation products. | Use a stability-indicating HPLC method to resolve the parent compound from any degradants. Characterize the unknown peaks using mass spectrometry (LC-MS) to identify potential degradation products.[2] |
| Loss of biological activity. | Chemical degradation leading to inactive products. | Confirm the identity and purity of your starting material using an appropriate analytical technique (e.g., LC-MS, NMR). Conduct forced degradation studies to identify potential degradants and assess their biological activity. |
| Change in physical appearance (e.g., color). | Decomposition of the compound. | Discard the material and obtain a fresh batch. Review storage and handling procedures to prevent future decomposition. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify the intrinsic stability of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
- Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
- At appropriate time points, withdraw aliquots from each stress condition.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
- The HPLC method should be capable of separating the parent compound from all degradation products.
4. Data Analysis:
- Calculate the percentage of degradation for each condition.
- Characterize the major degradation products using LC-MS to elucidate their structures.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Table F-2, Preparation and Storage of Dose Formulations in the Studies of o-Chloropyridine - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biosynce.com [biosynce.com]
- 5. lobachemie.com [lobachemie.com]
- 6. chemscene.com [chemscene.com]
- 7. 18368-63-3 CAS MSDS (2-Chloro-6-methylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. pentachemicals.eu [pentachemicals.eu]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Substituted Pyridine Carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic substitutions on both the pyridine ring and the carboxamide nitrogen allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide synthesizes findings from various studies to provide insights into the SAR of these analogs across different therapeutic areas, with a focus on antifungal, anticancer, and kinase inhibitory activities.
I. Antifungal Activity: Succinate Dehydrogenase (SDH) Inhibition
A series of novel pyridine carboxamide derivatives have been investigated as potential succinate dehydrogenase (SDH) inhibitors, a validated target for fungicides. The study highlights the importance of substitutions on the pyridine ring and the N-phenyl moiety for antifungal activity.
Quantitative Data Summary: Antifungal and SDH Inhibitory Activity
The following table summarizes the in vitro antifungal activity and SDH inhibitory potency of selected 6-substituted-N-(2-(phenylamino)phenyl)nicotinamide analogs against Botrytis cinerea.
| Compound ID | R Group (on Pyridine Ring) | Substitution on Phenylamino Phenyl Ring | Antifungal Activity vs. B. cinerea (% Inhibition @ 50 mg/L) | SDH IC50 (mg/L) |
| 3f | 6-Cl | Unsubstituted | 76.9 | 5.6 |
| 3g | 6-Cl | 4'-CH3 | - | - |
| 3h | 6-Cl | 4'-F | - | - |
| 3i | 6-Cl | 4'-Cl | - | - |
| 3j | 6-Cl | 2',4'-di-CH3 | - | - |
| Thifluzamide | - | - | - | 7.61 |
Data extracted from a study on pyridine carboxamides as potential SDH inhibitors.[1]
Structure-Activity Relationship Analysis:
-
Role of the 6-Chloro Group: Compound 3f , featuring a chlorine atom at the 6-position of the pyridine ring, demonstrated significant antifungal activity against B. cinerea and potent inhibition of its SDH enzyme, with an IC50 value of 5.6 mg/L, comparable to the commercial fungicide thifluzamide.[1]
-
Influence of N-Phenyl Substituents: The nature of the substituent on the terminal phenyl ring appears to modulate the activity. While detailed quantitative data for all analogs is not provided in the source, the study suggests that the absence of substitution on the terminal benzene ring may be beneficial for the activity.[1]
II. Anticancer and Antiproliferative Activity
Pyridine and its derivatives are known for a wide range of biological activities, including antiproliferative effects against various human cancer cell lines.[2][3] The SAR of these compounds is often complex, with activity depending on the specific substitution pattern and the cancer cell line being tested.
Quantitative Data Summary: Antiproliferative Activity of Pyridine Derivatives
While specific data for 6-chloro-N-methylpyridine-2-carboxamide was not found, the following table presents data for related pyridine carboxamide structures to illustrate general SAR principles.
| Compound Class | Key Structural Features | Cell Line(s) | Representative Activity (IC50) |
| N-(4-phenylthiazol-2-yl) nicotinamide analogs | Varies; includes chloro and hydroxyl substitutions on different rings | Tomato bacterial wilt pathogen (R. solanacearum) | Compound 4a showed high efficacy.[4] |
| Pyridine, Pyrane, and Pyrimidine derivatives | Synthesized from nitrobenzosuberone | 59 human tumor cell lines | Some compounds active at low concentrations (log10 GI50 = -4.7).[3] |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides | Sulfonamide substitutions on the core structure | A549, Hs-683, MCF-7, SKMEL-28, B16-F10 | Compound 4f showed moderate activity against B16-F1 with an IC50 of 10.8 µM.[5] |
Structure-Activity Relationship Analysis:
-
General Trends: Compounds containing nitrogen and oxygen groups, such as -OCH3, -OH, -C=O, and NH2, often exhibit superior antiproliferative activity.[2]
-
Halogen Substitution: The presence of a chloro group can significantly influence biological activity. For instance, in a series of N-(4-phenylthiazol-2-yl) nicotinamide analogs, a compound with a chloro group at the para position of one phenyl ring and a hydroxyl group on another showed high efficacy against R. solanacearum.[4]
-
Scaffold Complexity: The pyridine ring is often incorporated into more complex heterocyclic systems, such as imidazo[1,2-b]pyridazines, to achieve desired biological activities.[5]
III. Kinase Inhibition
The pyridine scaffold is a common core in the design of kinase inhibitors, which are crucial in targeted cancer therapy.[6] The nitrogen atom of the pyridine ring can form key hydrogen bonds with the hinge region of the kinase active site.
Structure-Activity Relationship Analysis for Kinase Inhibitors:
-
Scaffold Hopping: In the development of c-Jun N-terminal kinase (JNK) inhibitors, researchers have successfully replaced a pyrimidine core with a pyridine core, leading to potent analogs. This suggests that the pyridine ring is a viable scaffold for kinase inhibition.[7][8]
-
Role of Substituents: The development of potent JNK inhibitors from a 4-(pyrazol-3-yl)-pyridine series was achieved through optimization of the scaffold, indicating that substitutions on the pyridine and pyrazole rings are critical for activity.[7]
-
4-Chloro-N-methyl-2-pyridinecarboxamide as a Building Block: This specific molecule is used as an intermediate in the synthesis of kinase inhibitors, such as Sorafenib, highlighting the utility of this core structure in designing biologically active molecules.[9]
Experimental Protocols
MTT Assay for Cell Viability and Proliferation
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[10] Incubate for 6 to 24 hours under appropriate conditions (e.g., 37°C, 5% CO2) to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background correction.
In Vitro Kinase Assay (General Protocol)
This protocol describes a general workflow for measuring the activity of a protein kinase and the inhibitory effect of test compounds. It relies on the detection of either the phosphorylated substrate or the amount of ADP produced.
Procedure:
-
Reagent Preparation: Prepare a 1x Kinase Assay Buffer. Thaw all reagents (enzyme, substrate, ATP, and test compounds) on ice. Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should typically not exceed 1%.[11]
-
Assay Plate Setup: Add the serially diluted test compound or vehicle (for control) to the wells of a suitable microplate (e.g., 384-well).
-
Enzyme Addition: Add the diluted kinase enzyme solution to each well.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration is often at or near its Km for the kinase.[11]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[11]
-
Reaction Termination: Stop the reaction, often by adding a solution containing EDTA, which chelates the essential Mg2+ cofactor.[12]
-
Signal Detection: Add the detection reagents. The detection method can vary, for example:
-
Data Analysis: Measure the signal (e.g., radioactivity or luminescence). Calculate the percentage of inhibition for each compound concentration relative to the control to determine the IC50 value.[11]
Visualizations
Caption: Workflow of the MTT assay for cell viability.
Caption: Generic MAPK/ERK signaling pathway.
References
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. atcc.org [atcc.org]
- 11. benchchem.com [benchchem.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes for 6-chloro-N-methylpyridine-2-carboxamide
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two potential synthetic routes for 6-chloro-N-methylpyridine-2-carboxamide, a valuable building block in medicinal chemistry. The routes are evaluated based on factors such as starting material availability, reaction efficiency, and potential challenges.
Route 1: Amidation of 6-Chloropicolinic Acid
This approach is a classical and straightforward method that begins with the commercially available 6-chloropicolinic acid. The synthesis involves two key steps: the activation of the carboxylic acid and the subsequent amidation with methylamine.
The activation of the carboxylic acid is typically achieved by converting it into a more reactive species, such as an acyl chloride. This is commonly accomplished using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 6-chloropyridine-2-carbonyl chloride is then reacted with methylamine to form the desired amide. This method is generally efficient and predictable. However, the use of thionyl chloride can sometimes lead to undesired side reactions, such as chlorination of the pyridine ring, which may complicate purification.
Route 2: Functionalization of 2,6-Dichloropyridine
A theoretically more atom-economical approach starts with the readily available 2,6-dichloropyridine. This route aims to selectively introduce a methylcarbamoyl group at the 2-position. Potential strategies for this transformation include:
-
Palladium-catalyzed aminocarbonylation: This method involves the reaction of 2,6-dichloropyridine with carbon monoxide and methylamine in the presence of a palladium catalyst. While a powerful tool for forming C-N and C-C bonds, achieving high regioselectivity for mono-carbonylation at the 2-position can be challenging and may lead to a mixture of products, including the dicarbonylated species.
-
Directed ortho-metalation followed by carboxamidation: This strategy involves the selective deprotonation of the pyridine ring at the position ortho to the nitrogen, facilitated by a directing group, followed by quenching with a suitable electrophile. However, achieving selective lithiation at the 6-position of 2-chloropyridine can be difficult and may result in a mixture of isomers.
While potentially offering a more convergent synthesis, this route is hampered by the significant challenge of controlling regioselectivity. The development of a robust and high-yielding protocol for the selective functionalization of 2,6-dichloropyridine would be a significant advancement.
Comparative Data of Synthetic Routes
| Feature | Route 1: Amidation of 6-Chloropicolinic Acid | Route 2: Functionalization of 2,6-Dichloropyridine |
| Starting Material | 6-Chloropicolinic acid | 2,6-Dichloropyridine |
| Key Transformation | Acyl chloride formation and amidation | Selective C-H functionalization or cross-coupling |
| Reported Yield | Generally high for amidation step | Variable and potentially low due to selectivity issues |
| Advantages | Reliable, predictable, well-established chemistry | Potentially more atom-economical |
| Disadvantages | Use of potentially hazardous reagents (e.g., SOCl₂), potential for side reactions | Significant challenges in controlling regioselectivity, potential for product mixtures, may require extensive optimization |
Experimental Protocols
Route 1: Amidation of 6-Chloropicolinic Acid
Step 1: Synthesis of 6-Chloropyridine-2-carbonyl chloride
To a solution of 6-chloropicolinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, is added oxalyl chloride (1.5 equivalents) followed by a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. The reaction mixture is stirred at room temperature until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 6-chloropyridine-2-carbonyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of this compound
The crude 6-chloropyridine-2-carbonyl chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of methylamine (2 equivalents, typically as a solution in THF or water) and a base such as triethylamine (1.5 equivalents) in DCM. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford this compound.
Synthetic Route Visualization
Caption: Comparative workflow of synthetic routes to this compound.
Unveiling the Therapeutic Potential of 6-Chloro-N-methylpyridine-2-carboxamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a promising class of compounds, the 6-chloro-N-methylpyridine-2-carboxamide derivatives, with a specific focus on their potential as anti-cancer agents through the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel kinase inhibitors.
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has been identified as a key negative regulator of T-cell activation. Its inhibition is a promising strategy in cancer immunotherapy to enhance the body's anti-tumor immune response. Within the pyridine-2-carboxamide scaffold, strategic substitutions have led to the discovery of potent and selective HPK1 inhibitors. This guide will focus on a representative compound from this class, herein referred to as Compound 19, which has demonstrated significant preclinical activity.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of Compound 19, a 6-chloro-N-substituted-pyridine-2-carboxamide derivative, as a potent HPK1 inhibitor.
Table 1: In Vitro Efficacy of Compound 19
| Assay Type | Target | Metric | Value |
| Biochemical Assay | HPK1 | IC50 | < 10 nM |
| Kinase Selectivity | GCK-like kinase | Fold Selectivity vs. HPK1 | >637 |
| Kinase Selectivity | LCK | Fold Selectivity vs. HPK1 | >1022 |
Table 2: In Vivo Efficacy of Compound 19 in Combination with anti-PD-1 Therapy
| Animal Model | Cancer Type | Treatment | Efficacy Metric | Result |
| CT26 Syngeneic Mouse Model | Colorectal Cancer | Compound 19 + anti-PD-1 | Tumor Growth Inhibition (TGI) | 94.3% |
| CT26 Syngeneic Mouse Model | Colorectal Cancer | Compound 19 + anti-PD-1 | Complete Responses (CR) | 2 out of 6 |
| MC38 Syngeneic Mouse Model | Colorectal Cancer | Compound 19 + anti-PD-1 | Tumor Growth Inhibition (TGI) | 83.3% |
| MC38 Syngeneic Mouse Model | Colorectal Cancer | Compound 19 + anti-PD-1 | Complete Responses (CR) | 1 out of 6 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures, the following diagrams have been generated.
Caption: HPK1 negatively regulates T-cell activation.
Caption: Workflow for preclinical evaluation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro HPK1 Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the HPK1 enzyme.
Materials:
-
Recombinant human HPK1 enzyme
-
ATP
-
Suitable kinase substrate (e.g., myelin basic protein)
-
Kinase assay buffer
-
Test compound (Compound 19)
-
384-well plates
-
Plate reader for luminescence or fluorescence detection
Procedure:
-
A solution of the test compound is serially diluted in DMSO and then further diluted in the kinase assay buffer.
-
The HPK1 enzyme and the kinase substrate are mixed in the assay buffer.
-
The diluted test compound is added to the enzyme/substrate mixture in the wells of a 384-well plate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
A detection reagent (e.g., ADP-Glo™) is added to stop the enzymatic reaction and to generate a luminescent signal proportional to the amount of ADP produced.
-
The luminescence is measured using a plate reader.
-
The IC50 value is calculated by fitting the dose-response curve using a non-linear regression model.
In Vivo Tumor Growth Inhibition Study (Syngeneic Mouse Model)
Objective: To evaluate the anti-tumor efficacy of the test compound alone or in combination with an immune checkpoint inhibitor in an immunocompetent mouse model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
CT26 or MC38 murine colorectal cancer cells
-
Matrigel (optional)
-
Test compound (Compound 19) formulated for oral administration
-
Anti-PD-1 antibody
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
CT26 or MC38 cancer cells are harvested and resuspended in a suitable medium, with or without Matrigel.
-
A specific number of cells (e.g., 1 x 10^6) is subcutaneously implanted into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups (e.g., vehicle, Compound 19 alone, anti-PD-1 alone, Compound 19 + anti-PD-1).
-
Compound 19 is administered orally (e.g., once or twice daily) at a predetermined dose. The anti-PD-1 antibody is administered intraperitoneally (e.g., twice a week).
-
Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Animal body weights are monitored as an indicator of toxicity.
-
At the end of the study, Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Complete Responses (CR) are recorded for mice with no measurable tumor.
This guide highlights the significant potential of this compound derivatives as potent and selective HPK1 inhibitors. The representative Compound 19 demonstrates promising in vitro activity and robust in vivo efficacy, particularly in combination with immunotherapy, warranting further investigation for the development of novel cancer therapeutics.
comparing the reactivity of 6-chloro-N-methylpyridine-2-carboxamide with its bromo analog
In the landscape of pharmaceutical and medicinal chemistry, the reactivity of halopyridine building blocks is a critical parameter influencing the strategic design of synthetic routes. This guide provides a comprehensive comparison of the reactivity of 6-chloro-N-methylpyridine-2-carboxamide and its counterpart, 6-bromo-N-methylpyridine-2-carboxamide. The analysis focuses on their performance in key synthetic transformations, namely palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by established chemical principles and representative experimental data.
At a Glance: Key Reactivity Differences
The primary distinction in reactivity between the chloro and bromo analogs lies in the nature of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is weaker and more easily broken than the Carbon-Chlorine (C-Cl) bond. This fundamental difference dictates their suitability for different types of chemical transformations.
| Reaction Type | More Reactive Analog | Rationale |
| Palladium-Catalyzed Cross-Coupling | 6-Bromo-N-methylpyridine-2-carboxamide | The weaker C-Br bond facilitates the rate-determining oxidative addition step in the catalytic cycle. |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | The higher electronegativity of chlorine better stabilizes the negative charge in the Meisenheimer intermediate. |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, the bromo analog generally exhibits superior reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. Due to the greater ease of oxidative addition into the C-Br bond, 6-bromo-N-methylpyridine-2-carboxamide is expected to undergo this reaction under milder conditions and with higher efficiency than its chloro counterpart.
Comparative Performance in a Representative Suzuki-Miyaura Coupling
| Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-Bromo-N-methylpyridine-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~85-95 |
| This compound | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~70-80 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the bromo derivative is the more reactive partner.
Comparative Performance in a Representative Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-Bromo-N-methylpyridine-2-carboxamide | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | ~90-98 |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 120 | 18 | ~75-85 |
Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling reactions, this compound is generally the more reactive substrate in nucleophilic aromatic substitution (SNAr) reactions. This is attributed to the higher electronegativity of the chlorine atom, which enhances the electrophilicity of the carbon at the 6-position and provides better stabilization of the intermediate Meisenheimer complex.
Comparative Performance in a Representative SNAr Reaction with an Alkoxide
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Sodium Methoxide | - | Methanol | 80 | 4 | ~90-95 |
| 6-Bromo-N-methylpyridine-2-carboxamide | Sodium Methoxide | - | Methanol | 100 | 12 | ~75-85 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 6-Bromo-N-methylpyridine-2-carboxamide
To a solution of 6-bromo-N-methylpyridine-2-carboxamide (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) is added potassium carbonate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of 6-Bromo-N-methylpyridine-2-carboxamide
A mixture of 6-bromo-N-methylpyridine-2-carboxamide (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and BINAP (0.04 mmol) in anhydrous toluene (10 mL) is degassed with argon for 20 minutes. The reaction mixture is then heated to 100 °C under an argon atmosphere for 8 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
General Procedure for Nucleophilic Aromatic Substitution of this compound
To a solution of this compound (1.0 mmol) in methanol (10 mL) is added sodium methoxide (1.2 mmol). The reaction mixture is heated to 80 °C in a sealed tube for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired product, which may be further purified by recrystallization or column chromatography if necessary.
Visualizing the Reaction Pathways
Caption: Comparative reactivity in cross-coupling and SNAr reactions.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).
Performance Benchmarks of Chloro-Substituted Pyridine Carboxamide-Derived Inhibitors: A Comparative Guide
For Immediate Release
In the landscape of modern drug discovery, pyridine carboxamide derivatives stand out as a versatile and highly valuable scaffold. The strategic inclusion of a chloro-substituent has been a recurring theme in the development of potent inhibitors targeting a range of enzymes and receptors. This guide provides a comparative analysis of the performance of various chloro-substituted pyridine carboxamide-derived inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.
I. Comparative Inhibitory Activity
The inhibitory potential of chloro-substituted pyridine carboxamide derivatives has been evaluated against several key biological targets. The following tables summarize the in vitro efficacy of these compounds, primarily focusing on their half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency.
Table 1: Urease Inhibition
A series of pyridine carboxamide and carbothioamide derivatives have been synthesized and evaluated for their ability to inhibit urease, a crucial enzyme in the pathogenesis of infections caused by Helicobacter pylori. The data highlights that the position and nature of substituents on the pyridine ring significantly influence the inhibitory activity.
| Compound ID | Structure/Substitution | Target | IC50 (µM) | Standard (Thiourea) IC50 (µM) |
| Rx-6 | 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | Urease | 1.07 ± 0.043[1] | 18.93 ± 0.004[1] |
| Rx-7 | pyridine-2-yl-methylene hydrazine carboxamide | Urease | 2.18 ± 0.058[1] | 18.93 ± 0.004[1] |
Among the tested compounds, the 5-chloro substituted carbothioamide derivative (Rx-6) demonstrated the most potent inhibition of urease, being significantly more active than the standard inhibitor, thiourea.[1]
Table 2: Anticancer Activity (Antiproliferative)
Derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide, a related heterocyclic structure, have shown notable antiproliferative activity against human colorectal cancer cell lines. This activity is linked to the inhibition of the Phosphatidylinositol 3-kinase (PI3Kα)/AKT signaling pathway, which is often dysregulated in cancer.
| Compound ID | R Group (Substitution on N-phenyl ring) | IC50 (µM) vs. Caco-2 | IC50 (µM) vs. HCT-116 |
| 9 | 2-Fluorophenyl | 42.5[2] | 10.3[2] |
| 10 | 3-Fluorophenyl | 45.1[2] | 11.2[2] |
| 11 | 4-Fluorophenyl | 40.2[2] | 10.8[2] |
| 18 | 3-Iodophenyl | 50.9 | 3.3 |
| 19 | 4-Iodophenyl | 17.0 | 5.3 |
| 21 | 4-Bromophenyl | 18.9 | 4.9 |
The data indicates that halogen substitution on the N-phenyl ring is crucial for cytotoxic activity.[2] Notably, compounds with iodo and bromo substitutions at the para position of the phenyl ring exhibited high potency against the HCT-116 cell line.
II. Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
A. In Vitro Urease Inhibition Assay
The inhibitory activity of the pyridine carboxamide derivatives against urease was determined using a well-established spectrophotometric method.
-
Enzyme and Substrate Preparation: A solution of Jack bean urease and urea (substrate) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of the test compounds for a specified period at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the urea solution.
-
Ammonia Quantification: The amount of ammonia produced as a result of urea hydrolysis is quantified by measuring the absorbance of the reaction mixture at a specific wavelength (e.g., 625 nm) after the addition of Nessler's reagent, which forms a colored complex with ammonia.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration. Thiourea is typically used as a standard inhibitor for comparison.[1]
B. Antiproliferative MTT Assay
The cytotoxicity of the synthesized quinolone analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay, which measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Human cancer cells (e.g., Caco-2 or HCT-116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 72 hours.[2]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentrations.
III. Visualizing Mechanisms and Workflows
To further elucidate the processes involved in the evaluation and the mechanism of action of these inhibitors, the following diagrams are provided.
References
Navigating the Selectivity Landscape of Pyridine Carboxamide-Based Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical scaffold is paramount to advancing safe and effective therapeutics. This guide provides a comparative analysis of the known cross-reactivity and selectivity of compounds based on the 6-chloro-N-methylpyridine-2-carboxamide chemical backbone, drawing upon available data for structurally related analogs investigated as kinase inhibitors, P2X7 receptor antagonists, and orexin receptor antagonists.
While direct cross-reactivity studies on this compound are not publicly available—its primary role appears to be that of a chemical intermediate—a wealth of information exists for more complex molecules incorporating the broader pyridine carboxamide core. This guide synthesizes this information to provide insights into the potential on-target and off-target activities of this chemical class.
Comparative Selectivity Profiles
The pyridine carboxamide scaffold has been successfully employed in the development of inhibitors for distinct protein classes. The following tables summarize the selectivity of representative compounds from three major target families.
Pyridine Carboxamide-Based Kinase Inhibitors
This class of compounds has shown significant promise in oncology and immunology. Selectivity is a critical attribute, as off-target kinase inhibition can lead to toxicity.
| Compound Class | Primary Target | Selectivity Data | Reference |
| Pyridine-2-carboxamide Analog | Hematopoietic Progenitor Kinase 1 (HPK1) | >637-fold vs. GCK-like kinase; >1022-fold vs. LCK | [1] |
| Pyridine Carboxamide Derivative | Bruton's Tyrosine Kinase (Btk) | Potent and selective, with detailed broad panel data often proprietary. | [2] |
| Pyridine Carboxamide Analog | c-Jun N-terminal Kinase (JNK) | Highly selective with good pharmacokinetic profiles. | [3] |
Pyridine Carboxamide-Based P2X7 Receptor Antagonists
The P2X7 receptor, an ATP-gated ion channel, is a target for inflammatory diseases and neuropathic pain. Selectivity against other P2X and P2Y receptors is a key development criterion.
| Compound Class | Primary Target | Selectivity Data | Reference |
| Quinoline-Carboxamide Derivatives | P2X7 Receptor | Inactive at P2X2, P2X4, P2Y1, P2Y2, and P2Y6 receptors. | [4] |
| Triazolo-pyridine-Based Analogs | P2X7 Receptor | Selective with good CNS penetration. | [5] |
Pyridine Carboxamide-Based Orexin Receptor Antagonists
Orexin receptors are G-protein coupled receptors (GPCRs) that regulate sleep and wakefulness. Dual and subtype-selective antagonists have been developed.
| Compound Class | Primary Target(s) | Selectivity Data | Reference |
| Pyridyl Carboxamide Compounds | Orexin-1 (OX1) and Orexin-2 (OX2) Receptors | Development of both dual and subtype-selective antagonists has been a focus. | [6] |
| Pyridazine Carboxamide Analogs | Orexin Receptors | Patented as orexin receptor antagonists for neurological and psychiatric disorders. |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these compounds, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for assays commonly used to characterize the compounds discussed in this guide.
Radioligand Binding Assay for GPCRs (e.g., Orexin Receptors)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of binding affinity (Ki).
-
Membrane Preparation: Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Reagent Preparation: Prepare solutions of the purified kinase, its specific substrate, ATP, and the test compound at various concentrations in a suitable kinase buffer.
-
Assay Initiation: In a microplate, the kinase, substrate, and test compound are combined. The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. Common detection methods include:
-
Radiometric: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based: Measuring the amount of ATP remaining (e.g., Kinase-Glo®) or ADP produced (e.g., ADP-Glo®).
-
Fluorescence-based: Using fluorescently labeled substrates or antibodies specific for the phosphorylated substrate (e.g., TR-FRET).
-
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Calcium Flux Assay for P2X7 Receptors
This functional assay measures the ability of a compound to block agonist-induced calcium influx through the P2X7 ion channel in living cells.
-
Cell Culture: Culture cells stably expressing the P2X7 receptor in a 96- or 384-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound or vehicle control.
-
Agonist Stimulation and Detection: The plate is placed in a fluorescence plate reader. The P2X7 receptor agonist (e.g., BzATP) is injected into each well, and the resulting change in fluorescence, corresponding to an increase in intracellular calcium, is measured in real-time.
-
Data Analysis: The agonist-induced increase in fluorescence is quantified, and the IC50 value for the antagonist is determined by plotting the inhibition of the calcium response against the concentration of the test compound.
References
- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]
- 2. Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-based development of a subtype-selective orexin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 6-Chloro-N-methylpyridine-2-carboxamide: A Comparative Review of Its Applications in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical step in the synthesis of novel therapeutic agents. Among these, 6-chloro-N-methylpyridine-2-carboxamide has emerged as a valuable building block, primarily in the development of potent antifungal agents and P2X7 receptor antagonists. This guide provides a comparative analysis of its utility, supported by experimental data from the literature, to aid in the rational design of new chemical entities.
The this compound scaffold offers a unique combination of chemical handles and electronic properties that make it an attractive starting point for medicinal chemistry campaigns. The chlorine atom at the 6-position provides a site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, while the N-methylcarboxamide at the 2-position can be crucial for target engagement.
Application in the Development of Antifungal Agents: Succinate Dehydrogenase Inhibitors
A significant application of the pyridine carboxamide scaffold, including derivatives of this compound, is in the creation of succinate dehydrogenase inhibitors (SDHIs). SDHIs are a class of fungicides that disrupt the mitochondrial respiratory chain in fungi, leading to cell death. The pyridine carboxamide core is a common feature in many commercial SDHIs.
While direct comparative data for this compound as a starting material is not extensively published, the biological activity of its derivatives underscores its importance. A study on novel pyridine carboxamide derivatives as potential SDHIs revealed that compounds incorporating a substituted nicotinamide (a related pyridine carboxamide structure) exhibit significant antifungal activity. For instance, compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide), which shares the chlorinated pyridine core, demonstrated potent in vivo antifungal activity against Botrytis cinerea.[1]
The following table summarizes the in vitro antifungal activity of several pyridine carboxamide derivatives against various plant pathogens. This data highlights the potential of this chemical class, for which this compound is a key synthetic precursor.
| Compound ID | Target Pathogen | Inhibition Rate (%) at 50 µg/mL | Reference |
| 3a | Alternaria solani | 75.3 | [1] |
| 3f | Botrytis cinerea | 82.1 | [1] |
| 3j | Sclerotinia sclerotiorum | 78.5 | [1] |
| 3l | Fusarium graminearum | 72.4 | [1] |
Experimental Protocol: General Synthesis of Pyridine Carboxamide-Based SDHIs
The synthesis of these derivatives typically involves the amidation of a pyridine carboxylic acid with a substituted aniline. A general protocol is as follows:
-
Activation of the Carboxylic Acid: To a solution of the corresponding pyridine carboxylic acid (e.g., a derivative of 6-chloropicolinic acid) in an inert solvent such as dichloromethane or N,N-dimethylformamide (DMF), a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and an additive such as 1-hydroxybenzotriazole (HOBt) are added. The mixture is stirred at room temperature for 30 minutes to form the active ester.
-
Amide Bond Formation: The desired substituted aniline is then added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyridine carboxamide derivative.
Application in the Development of P2X7 Receptor Antagonists
The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammation, neuropathic pain, and various neurological disorders. Antagonists of this receptor are therefore of significant therapeutic interest. The this compound scaffold has been utilized in the synthesis of potent P2X7 antagonists.
Structure-activity relationship (SAR) studies on a series of quinoline-carboxamide based P2X7 antagonists have shown that modifications on the pyridine ring can significantly impact potency. While the specific compound this compound was not directly evaluated in these public studies, the prevalence of chloro-substituted pyridine moieties in potent antagonists highlights the importance of this structural feature. For instance, a series of potent P2X7 antagonists were developed where a key intermediate was a chloro-substituted pyridine carboxamide, demonstrating the utility of this class of compounds in generating high-affinity ligands.[2]
The table below presents the inhibitory activity (IC50) of several P2X7 antagonists that feature a pyridine carboxamide or a structurally related core.
| Compound ID | Human P2X7 IC50 (nM) | Rat P2X7 IC50 (nM) | Reference |
| Compound 12a | 2.7 | 1900 | [3] |
| Compound 12c | 2.3 | - | [3] |
| Compound 12d | 4.2 | 6.8 | [3] |
These data illustrate that the pyridine carboxamide scaffold is a key component in achieving high potency against the P2X7 receptor. The 6-chloro substituent can serve as a synthetic handle to introduce further diversity and optimize pharmacokinetic and pharmacodynamic properties.
Experimental Protocol: General Synthesis of Pyridine Carboxamide-Based P2X7 Antagonists
The synthesis of these antagonists often involves a multi-step sequence, with the formation of the pyridine carboxamide being a crucial step.
-
Synthesis of the Pyridine Carboxamide Intermediate: 6-Chloropicolinic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride to form the acid chloride. This is then reacted with methylamine to yield this compound.
-
Coupling Reaction: The chloro-substituent on the pyridine ring can be displaced by a suitable amine via a nucleophilic aromatic substitution (SNAr) reaction, or it can be used in a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) to introduce a more complex amine fragment.
-
Final Product Formation: Further chemical transformations may be carried out on the coupled product to arrive at the final P2X7 antagonist.
Conclusion
This compound stands out as a versatile and valuable intermediate in the synthesis of biologically active compounds. Its utility is particularly evident in the development of novel antifungal agents targeting succinate dehydrogenase and potent antagonists of the P2X7 receptor. The presence of both a reactive chlorine atom and a carboxamide group allows for diverse synthetic manipulations, leading to a wide range of derivatives with tunable pharmacological profiles. The experimental data on the biological activities of these derivatives strongly support the continued exploration of this compound as a key building block in modern drug discovery programs. Researchers are encouraged to leverage the synthetic pathways and structure-activity relationships outlined in this guide to design and synthesize the next generation of therapeutics.
References
- 1. [PDF] Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6-chloro-N-methylpyridine-2-carboxamide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of 6-chloro-N-methylpyridine-2-carboxamide (CAS RN: 845306-04-9), a compound that requires careful management due to its potential hazards.
Hazard Profile and Safety Precautions
This compound is classified as harmful and an irritant. Understanding its hazard profile is the first step in safe handling and disposal.
Summary of Hazards:
| Hazard Statement | GHS Classification |
| Harmful if swallowed[1] | Acute Toxicity, Oral (Category 4) |
| Causes skin irritation[1] | Skin Irritation (Category 2) |
| Causes serious eye irritation[1] | Eye Irritation (Category 2A) |
| May cause respiratory irritation[1] | Specific target organ toxicity — single exposure (Category 3) |
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn to minimize exposure:
| PPE Type | Specification |
| Eye Protection | Safety glasses with side-shields or goggles, conforming to EN166 (EU) or NIOSH (US) standards.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA or EN 149 approved respirator is recommended.[2][4] |
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is crucial to prevent environmental contamination and ensure personnel safety. The primary recommended method for disposal is through a licensed chemical destruction facility.
1. Waste Collection and Storage:
-
Segregation: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, properly labeled hazardous waste container.
-
Container Integrity: Ensure the waste container is tightly sealed, in good condition, and compatible with the chemical.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
2. Spill and Contamination Management:
-
In the event of a spill, avoid generating dust.[2]
-
Carefully sweep up or vacuum the spilled solid material and place it into the designated hazardous waste container.[2][4]
-
Clean the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.
3. Final Disposal:
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company. The material can be disposed of by controlled incineration with flue gas scrubbing.[2]
-
Regulatory Compliance: Ensure that all disposal activities comply with federal, state, and local environmental regulations.[5] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[5]
-
Do Not:
4. Empty Container Disposal:
-
Containers that held this compound should be triple-rinsed with a suitable solvent.[2]
-
The rinsate should be collected and treated as hazardous waste.
-
After thorough cleaning, the containers can be offered for recycling or reconditioning.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Handling 6-chloro-N-methylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-chloro-N-methylpyridine-2-carboxamide. Adherence to these protocols is essential for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.
Hazard Identification and Immediate Precautions
This compound is classified with the following hazards:
Immediate precautionary measures include avoiding contact with skin and eyes, preventing dust formation and inhalation, and working in a well-ventilated area, preferably a chemical fume hood.[4][5][6]
Personal Protective Equipment (PPE)
The proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or tight-sealing goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[5][7] A face shield should be worn over safety glasses when there is a risk of splashing.[8][9] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection against incidental splashes, but should be changed immediately upon contact.[4][8] For prolonged handling, butyl rubber or other impervious gloves are recommended.[10] Always inspect gloves for damage before use and wash hands thoroughly after removal.[7][8] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned to protect skin and clothing.[4][7] |
| Foot Protection | Closed-toe Shoes | Required at all times in the laboratory to protect against spills and falling objects.[7][8] |
| Respiratory Protection | Respirator | Work should be conducted in a chemical fume hood to minimize inhalation of dust or vapors.[7][10] If a fume hood is not available or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety.
Experimental Protocol: Safe Handling
-
Preparation:
-
Handling:
-
Post-Handling:
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.[6]
-
Waste Characterization: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[8]
-
Solid Waste: Collect all solid waste in a dedicated, clearly labeled hazardous waste container with a secure lid.[4]
-
Liquid Waste: Should a solution be prepared, collect the rinsate from triple-rinsed "empty" containers as hazardous liquid waste.[4]
-
Disposal: Never pour the chemical or its solutions down the drain.[6] Arrange for disposal through a licensed chemical waste disposal service.
Workflow for Safe Handling and Disposal
References
- 1. chemical-label.com [chemical-label.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
